molecular formula C73H147BrO36 B12415060 m-PEG36-Br

m-PEG36-Br

Cat. No.: B12415060
M. Wt: 1680.8 g/mol
InChI Key: PXBQSEXNCDFQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG36-Br is a useful research compound. Its molecular formula is C73H147BrO36 and its molecular weight is 1680.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C73H147BrO36

Molecular Weight

1680.8 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C73H147BrO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-73H2,1H3

InChI Key

PXBQSEXNCDFQLC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG36-Br: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)36-bromide (m-PEG36-Br), a long-chain, monodisperse PEG linker increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will cover its chemical structure, physicochemical properties, and its role in bioconjugation, supported by detailed experimental protocols and data presented for clarity and practical application.

Chemical Structure and Properties

This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol chain consisting of 36 ethylene glycol units, and a terminal bromide. The chemical structure is as follows:

CH₃O-(CH₂CH₂O)₃₆-Br

The key structural features of this compound are the long, hydrophilic PEG chain and the reactive terminal bromide. The PEG chain imparts significant water solubility to the molecule and any conjugate it is a part of, which can be advantageous for improving the pharmacokinetic properties of therapeutic agents.[1] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of this compound to various nucleophiles such as amines, thiols, and hydroxyls.[2]

Physicochemical Properties

While a specific CAS number for this compound is not consistently reported in public databases, its properties can be inferred from its structure and data on similar long-chain PEG compounds.

PropertyValueSource/Justification
Molecular Formula C₇₃H₁₄₇BrO₃₆Calculated
Molecular Weight 1680.83 g/mol [3]
Appearance White to off-white solid or viscous oilInferred from similar PEG compounds
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM). Insoluble in nonpolar solvents like hydrocarbons.[4][5]
Storage Store at -20°C for long-term stability.
Spectroscopic Characterization

1.2.1. ¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.81t-CH₂-Br
~3.64s (broad)-O-CH₂-CH₂-O- (PEG backbone)
~3.54mCH₃O-CH₂-
3.38sCH₃O-

Note: The broad singlet at ~3.64 ppm represents the repeating ethylene glycol units and integrates to a large number of protons.

1.2.2. Mass Spectrometry

The mass spectrum of this compound would show a characteristic isotopic pattern for a bromine-containing compound. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1, the molecular ion region will display two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Applications in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. The PEG linker in a PROTAC serves several critical functions: it bridges the target protein-binding ligand and the E3 ligase-binding ligand, enhances solubility, and can improve cell permeability.

The general mechanism of a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a PROTAC intermediate using this compound via a nucleophilic substitution reaction with an amine-containing molecule.

Synthesis of an Amine-PEG36-Conjugate

This protocol describes the reaction of this compound with a hypothetical primary amine-containing molecule ("Amine-Molecule").

Materials:

  • This compound

  • Amine-Molecule (e.g., a ligand for a protein of interest with a primary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane and methanol)

Procedure:

  • To a solution of Amine-Molecule (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture. If the reaction is sluggish, a catalytic amount of NaI (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired amine-PEG36-conjugate.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Purification of PEGylated PROTACs

The purification of PEGylated PROTACs can be challenging due to the properties of the PEG chain. A common strategy involves a multi-step chromatographic approach.

  • Size Exclusion Chromatography (SEC): This is often used as an initial purification step to separate the higher molecular weight PEGylated conjugate from smaller, unreacted starting materials.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for final polishing to achieve high purity, separating the target molecule from closely related impurities. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly employed.

The experimental workflow for synthesizing and purifying a PROTAC using this compound is outlined in the diagram below.

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis using this compound Start Start Materials: This compound Amine-containing POI ligand Carboxylic acid-containing E3 ligand Step1 Step 1: Nucleophilic Substitution (POI-NH₂ + Br-PEG36-m) Start->Step1 Step1_Details Reaction Conditions: DMF, DIPEA Room Temp to 50°C, 12-24h Step1->Step1_Details Step1_Purification Purification 1: Flash Column Chromatography Step1->Step1_Purification Intermediate Intermediate: POI-NH-PEG36-m Step1_Purification->Intermediate Step2 Step 2: Amide Coupling (Intermediate + HOOC-E3 Ligand) Intermediate->Step2 Step2_Details Reaction Conditions: HATU, DIPEA, DMF Room Temp, 4-12h Step2->Step2_Details Step2_Purification Purification 2: RP-HPLC Step2->Step2_Purification Final_PROTAC Final PROTAC: POI-NH-PEG36-m-E3 Ligand Step2_Purification->Final_PROTAC Characterization Characterization: ¹H NMR, LC-MS, HRMS Final_PROTAC->Characterization

Caption: A typical experimental workflow for PROTAC synthesis.

Logical Relationships of this compound Properties

The utility of this compound in drug development, particularly for PROTACs, stems from a combination of its structural and chemical properties. The following diagram illustrates these relationships.

Properties_Relationship Logical Relationships of this compound Properties Structure This compound Structure PEG_Chain Long Hydrophilic PEG Chain (36 units) Structure->PEG_Chain Bromide_Group Terminal Bromide Group Structure->Bromide_Group Solubility High Aqueous Solubility PEG_Chain->Solubility Flexibility Linker Flexibility and Length PEG_Chain->Flexibility Reactivity Nucleophilic Substitution Reactivity Bromide_Group->Reactivity PK_Properties Improved Pharmacokinetics (Solubility, Bioavailability) Solubility->PK_Properties PROTAC_Assembly Facile PROTAC Synthesis Reactivity->PROTAC_Assembly Ternary_Complex Optimal Ternary Complex Formation Flexibility->Ternary_Complex Degradation Efficient Protein Degradation PK_Properties->Degradation PROTAC_Assembly->Degradation Ternary_Complex->Degradation

Caption: Key properties of this compound and their functional implications.

Conclusion

This compound is a highly valuable and versatile linker for advanced drug development, offering a unique combination of hydrophilicity, length, and reactivity. Its application in the synthesis of PROTACs allows for the fine-tuning of molecular properties to achieve potent and selective protein degradation. While specific physicochemical data for this exact molecule may be limited in the public domain, its properties and reactivity can be reliably predicted based on well-established principles of PEG chemistry. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of this compound in the synthesis of next-generation therapeutics.

References

Synthesis Route for m-PEG36-bromo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)-bromo with 36 ethylene glycol units (m-PEG36-bromo). This document details the primary synthesis route, experimental protocols, purification methods, and characterization techniques pertinent to this important bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

m-PEG36-bromo is a hydrophilic linker that combines the benefits of a long-chain polyethylene glycol (PEG) spacer with a reactive terminal bromide. The methoxy-terminated PEG chain imparts enhanced water solubility and reduced immunogenicity to conjugated molecules. The terminal bromide serves as a versatile functional group for nucleophilic substitution reactions, allowing for the covalent attachment of various moieties such as targeting ligands, therapeutic agents, or proteins. This guide focuses on the conversion of the readily available precursor, m-PEG36-alcohol (m-PEG36-OH), to the desired bromo-functionalized product.

Synthesis Pathway

The most common and efficient method for the synthesis of m-PEG36-bromo from m-PEG36-OH is through a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion. Two primary reagents are widely employed for this transformation: Phosphorus tribromide (PBr₃) and the Appel reaction reagents (Carbon tetrabromide, CBr₄, and Triphenylphosphine, PPh₃). Both methods proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center, though this is not relevant for the primary alcohol of the PEG chain.

Synthesis_Route cluster_0 Bromination Reagents m-PEG36-OH m-PEG36-OH m-PEG36-bromo m-PEG36-bromo m-PEG36-OH->m-PEG36-bromo  Sₙ2 Reaction PBr3 PBr3 CBr4_PPh3 CBr4 / PPh3

Caption: General synthesis route for m-PEG36-bromo from m-PEG36-OH.

Experimental Protocols

This section provides detailed experimental procedures for the two recommended synthesis routes.

Method A: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary alcohols to alkyl bromides. The use of a mild base like triethylamine (Et₃N) can help to neutralize any HBr formed as a byproduct, which can be beneficial for acid-sensitive substrates.

Materials:

  • m-PEG36-OH

  • Phosphorus tribromide (PBr₃)

  • Triethylamine (Et₃N) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG36-OH (1 equivalent) in anhydrous DCM.

  • If using, add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG36-bromo.

Method B: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the conversion of alcohols to alkyl bromides. It generates triphenylphosphine oxide as a byproduct, which can often be removed by crystallization or chromatography.

Materials:

  • m-PEG36-OH

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve m-PEG36-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purification is typically achieved by column chromatography.

Experimental_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product Start m-PEG36-OH Reaction Bromination (PBr3 or Appel) Start->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography or Preparative HPLC Dry->Purify End m-PEG36-bromo Purify->End

Caption: A generalized experimental workflow for the synthesis of m-PEG36-bromo.

Purification

Purification of the crude m-PEG36-bromo is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Column Chromatography

Silica gel column chromatography is a standard method for purifying PEG derivatives.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or chloroform is typically effective. The polarity of the eluent should be adjusted based on TLC analysis of the crude product.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Load the crude product onto the column (either dry-loaded onto silica or dissolved in a minimal amount of the initial eluent).

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity or smaller scale preparations, reversed-phase preparative HPLC is a powerful technique.

  • Stationary Phase: C18 or C8 functionalized silica.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Detection: Since PEG derivatives often lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of m-PEG36-bromo.

ParameterMethod A (PBr₃)Method B (Appel)
Starting Material m-PEG36-OHm-PEG36-OH
Reagents PBr₃, Et₃N (optional)CBr₄, PPh₃
Solvent Anhydrous DCMAnhydrous DCM
Reaction Time 12-24 hours2-4 hours
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Yield 60-80%70-90%
Purity (Post-Purification) >95%>95%

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized m-PEG36-bromo.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the conversion of the terminal alcohol to the bromide. The characteristic triplet of the methylene group adjacent to the hydroxyl in m-PEG36-OH (typically around 3.64 ppm in CDCl₃) will shift downfield to approximately 3.44 ppm for the methylene group adjacent to the bromine in m-PEG36-bromo. The singlet for the methoxy group protons should remain at approximately 3.38 ppm, and the large signal for the PEG backbone protons will be observed around 3.6-3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will also show a characteristic shift of the terminal carbon. The carbon attached to the hydroxyl group in the starting material (around 61 ppm) will shift upfield to approximately 30 ppm for the carbon attached to the bromine in the product.

High-Performance Liquid Chromatography (HPLC)

As mentioned in the purification section, HPLC is a valuable tool for assessing the purity of the final product. A single major peak in the chromatogram indicates a high degree of purity.

Logical Relationship of Synthesis and Analysis

Logical_Relationship Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final_Product Pure m-PEG36-bromo Characterization->Final_Product Verified Identity & Purity

Exploring Different Functional Groups on PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation. Its unique properties, including high water solubility, biocompatibility, and low immunogenicity, make it an ideal linker to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The versatility of PEG is further enhanced by the ability to introduce a wide array of functional groups onto the termini of the polymer chain. These functional groups allow for covalent attachment to various biomolecules, nanoparticles, and surfaces, enabling the development of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and diagnostic agents.[3][4]

This technical guide provides a comprehensive overview of the most common functional groups employed on PEG linkers, their reaction chemistry, stability, and applications. We will delve into amine-reactive, thiol-reactive, and "click" chemistry functionalities, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design and synthesis of PEGylated conjugates.

Common Functional Groups on PEG Linkers: A Comparative Analysis

The choice of functional group for PEGylation is dictated by the available reactive sites on the target molecule, the desired stability of the resulting linkage, and the specific reaction conditions required. This section provides a comparative analysis of the most widely used functional groups.

Amine-Reactive Functional Groups

Primary amines, present on the N-terminus of proteins and the side chain of lysine residues, are the most common targets for PEGylation. N-hydroxysuccinimidyl (NHS) esters are the most prevalent amine-reactive functional groups.[5]

  • N-Hydroxysuccinimidyl (NHS) Esters: NHS-activated PEGs react with primary amines under mild alkaline conditions (pH 7.2-8.5) to form stable amide bonds. The reaction is efficient, but hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH.

Thiol-Reactive Functional Groups

The sulfhydryl group of cysteine residues offers a more specific target for PEGylation due to its lower abundance compared to lysine. Maleimide is the most common thiol-reactive functional group.

  • Maleimides: Maleimide-functionalized PEGs react specifically with free thiols at a pH range of 6.5-7.5 to form a stable thioether bond. The reaction is highly efficient and proceeds rapidly. However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Hydrolysis of the succinimide ring can stabilize the linkage.

Bioorthogonal "Click" Chemistry Functional Groups

Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible. These reactions are ideal for bioconjugation as they proceed under mild conditions and do not interfere with biological processes. The most common click chemistry reactions used for PEGylation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Azides and Alkynes (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. CuAAC is extremely efficient and has fast reaction kinetics. However, the copper catalyst can be toxic to cells, limiting its in vivo applications.

  • Azides and Strained Alkynes (SPAAC): SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a toxic catalyst makes SPAAC ideal for in vivo applications and the labeling of living cells. However, the reaction kinetics of SPAAC are generally slower than CuAAC.

Quantitative Data on Functional Group Reactivity and Linkage Stability

The selection of a PEG linker is a critical decision that impacts the synthesis, stability, and ultimately the in vivo performance of a bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Functional GroupTargetProductSecond-Order Rate Constant (M⁻¹s⁻¹)Optimal pH
NHS Ester Primary AmineAmide Bond1 - 1007.2 - 8.5
Maleimide ThiolThioether Bond100 - 10006.5 - 7.5
Azide + Terminal Alkyne (CuAAC) AlkyneTriazole10³ - 10⁵4 - 12
Azide + Strained Alkyne (SPAAC) AzideTriazole0.1 - 10Physiological
Table 1: Comparative Reaction Kinetics of Common PEG Functional Groups. This table provides an overview of the second-order rate constants for various PEGylation reactions. Note that these values can vary depending on the specific reactants, solvent, and temperature.
LinkageConditionHalf-life (t₁/₂)Reference
Amide Bond Physiological (pH 7.4, 37°C)> 7 years
Thioether (from Maleimide) Human Plasma (37°C)20 - 80 hours (site-dependent)
Hydrolyzed Thioether Physiological (pH 7.4, 37°C)> 2 years
Triazole (from Click Chemistry) Physiological (pH 7.4, 37°C)Highly Stable
Table 2: Stability of Common Bioconjugate Linkages. This table summarizes the half-lives of different linkages under physiological or simulated physiological conditions. The stability of the thioether bond from a maleimide reaction is notably dependent on the local chemical environment and can be significantly enhanced by hydrolysis of the succinimide ring.

Experimental Protocols

This section provides detailed methodologies for key PEGylation experiments.

Protocol for NHS Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-activated PEG to a model protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • NHS-activated PEG

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Characterize the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol for Maleimide PEGylation of a Reduced Antibody

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to the hinge-region thiols of a reduced antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-activated PEG

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching solution (e.g., N-ethylmaleimide or L-cysteine)

Procedure:

  • Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the inter-chain disulfide bonds in the hinge region.

  • Removal of Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • PEG Reagent Preparation: Dissolve the maleimide-activated PEG in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved maleimide-PEG to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight under a nitrogen atmosphere.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-ethylmaleimide or L-cysteine.

  • Purification: Purify the PEGylated antibody using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE, HIC-HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Protocol for Click Chemistry (SPAAC) Functionalization of Liposomes

This protocol describes the surface modification of pre-formed liposomes with a DBCO-functionalized PEG lipid, followed by conjugation of an azide-containing molecule.

Materials:

  • Pre-formed liposomes

  • DBCO-functionalized PEG lipid (e.g., DSPE-PEG-DBCO)

  • Azide-functionalized molecule of interest

  • PBS, pH 7.4

Procedure:

  • Post-Insertion of DBCO-PEG-Lipid: Add the DBCO-PEG-lipid (typically 1-5 mol% of total lipid) to the pre-formed liposome suspension. Incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour with gentle mixing. Allow the mixture to cool to room temperature.

  • Removal of Unincorporated PEG-Lipid: Remove any unincorporated DBCO-PEG-lipid by dialysis or size-exclusion chromatography.

  • SPAAC Reaction: Add a 2- to 5-fold molar excess of the azide-functionalized molecule to the DBCO-liposome suspension.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation, protected from light.

  • Purification: Remove the unreacted azide-molecule by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the functionalized liposomes by dynamic light scattering (DLS) to determine size and zeta potential, and by a suitable assay to quantify the conjugated molecule.

Visualizing PEGylation Workflows and Biological Pathways

Visual diagrams are essential for understanding complex experimental workflows and biological signaling pathways. The following diagrams were generated using the Graphviz DOT language.

experimental_workflow_protein_pegylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation (pH 7.2-8.5, RT) Protein->Conjugation PEG_NHS NHS-Activated PEG in DMSO/DMF PEG_NHS->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Workflow for NHS Ester PEGylation of a Protein.

experimental_workflow_nanoparticle_pegylation cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Click Chemistry Conjugation cluster_characterization Characterization NP_Synthesis Synthesize Nanoparticles (e.g., Gold Nanoparticles) Ligand_Exchange Ligand Exchange with Thiol-PEG-Azide NP_Synthesis->Ligand_Exchange Purification1 Purification (Centrifugation) Ligand_Exchange->Purification1 Click_Reaction SPAAC Reaction with DBCO-Molecule Purification1->Click_Reaction Purification2 Purification (Dialysis or SEC) Click_Reaction->Purification2 Analysis Analysis (DLS, TEM, UV-Vis, FTIR) Purification2->Analysis

Workflow for Nanoparticle PEGylation and Functionalization.
Signaling Pathway Example: JAK-STAT Pathway and PEGylated Interferon

PEGylated interferon-alpha (PEG-IFN-α) is a widely used therapeutic for chronic viral hepatitis. Its enhanced pharmacokinetic properties, due to the attached PEG chain, lead to a more sustained activation of the JAK-STAT signaling pathway, resulting in an improved antiviral response.

jak_stat_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm PEG_IFN PEG-IFN-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE Interferon-Stimulated Response Element (ISRE) Nucleus->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription of Antiviral Antiviral Response ISG->Antiviral Leads to

Simplified JAK-STAT signaling pathway initiated by PEG-IFN-α.

Conclusion

The ability to functionalize PEG linkers with a diverse range of reactive groups has been a driving force in the advancement of bioconjugation and drug delivery. The choice of functional group is a critical parameter that influences not only the efficiency of the conjugation reaction but also the stability and in vivo performance of the final product. Amine-reactive NHS esters, thiol-reactive maleimides, and bioorthogonal click chemistry handles each offer distinct advantages and are selected based on the specific requirements of the application.

This guide has provided a comprehensive overview of these key functional groups, supported by quantitative data on their reactivity and stability, detailed experimental protocols for their use, and visual representations of relevant workflows and biological pathways. By understanding the principles and practical considerations outlined herein, researchers can make more informed decisions in the design and synthesis of novel PEGylated therapeutics and diagnostics, ultimately contributing to the development of more effective and safer medicines.

References

The Advent and Application of m-PEG36-Br in Proteolysis-Targeting Chimeras: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A cornerstone in the development of targeted protein degradation, m-PEG36-Br has emerged as a critical linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide explores the discovery, development, and application of this pivotal molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, characterization, and role in advancing therapeutic strategies.

Introduction: The Rise of PROTACs and the Crucial Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized the landscape of drug discovery. They function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that engages an E3 ligase, and a linker that connects these two moieties.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. Among the various linker types, polyethylene glycol (PEG) linkers have gained widespread adoption due to their hydrophilicity, biocompatibility, and tunable length.[1] this compound, a monodisperse PEG linker with 36 ethylene glycol units and a terminal bromide, has become a valuable tool for the construction of potent and selective protein degraders.

Discovery and Development of this compound

The development of this compound is intrinsically linked to the broader evolution of PROTAC technology. Early PROTACs utilized peptide-based linkers, which suffered from poor cell permeability and metabolic instability. The shift towards small-molecule-based PROTACs necessitated the development of more drug-like linkers. PEG chains quickly became a popular choice, with studies demonstrating that the length of the PEG linker significantly impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficiency of protein degradation.[2][3]

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a result of the systematic exploration of PEG linkers of varying lengths to optimize PROTAC performance. The commercial availability of monodisperse PEG building blocks, including m-PEG36-OH, has facilitated the synthesis of a wide array of PROTACs with precisely defined linker lengths. The conversion of the terminal hydroxyl group to a bromide provides a reactive handle for facile conjugation to either the POI ligand or the E3 ligase ligand.

Physicochemical Properties and Characterization

This compound is a well-defined chemical entity with specific physicochemical properties that contribute to its utility in PROTAC synthesis.

PropertyValueReference
Molecular Formula C73H147BrO36[1]
Molecular Weight 1680.83 g/mol [1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents

Characterization of this compound and PEGylated Conjugates:

The structural integrity and purity of this compound and the resulting PROTACs are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the PEG chain and the presence of the terminal methoxy and bromide groups. For larger PEG molecules, specialized NMR techniques may be required to accurately interpret the spectra due to the overlap of repeating ethylene glycol unit signals.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of this compound and to confirm the successful conjugation in the final PROTAC molecule.

Experimental Protocols

Synthesis of this compound from m-PEG36-OH

While specific literature detailing the synthesis of this compound is not abundant, a general and reliable method involves the bromination of the corresponding alcohol, m-PEG36-OH. This can be achieved using standard brominating agents.

General Protocol:

  • Dissolution: Dissolve m-PEG36-OH (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Add a brominating agent such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in combination with triphenylphosphine (PPh3) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

General Protocol for PROTAC Synthesis using this compound

The terminal bromide of this compound serves as an electrophile that can react with nucleophilic functional groups (e.g., amines, phenols, thiols) present on either the POI ligand or the E3 ligase ligand. The following is a general protocol for a nucleophilic substitution reaction.

Step 1: Conjugation of this compound to a Nucleophilic Ligand (Ligand-Nu)

  • Dissolution: Dissolve the nucleophilic ligand (Ligand-Nu, e.g., a ligand with a primary amine or phenol group) (1 equivalent) and this compound (1-1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine) to the reaction mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours to overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography or preparative HPLC to obtain the Ligand-PEG36-OMe intermediate.

Step 2: Functional Group Conversion and Final Coupling

The resulting Ligand-PEG36-OMe can then be further modified (if necessary) and coupled to the second ligand to complete the PROTAC synthesis. For example, if the other ligand has a carboxylic acid, the terminal methoxy group of the PEG can be cleaved to a hydroxyl, which is then activated for esterification, or the initial synthesis can be designed to incorporate a different reactive group at the other end.

Quantitative Data on PROTACs with PEG Linkers

The length of the PEG linker is a critical parameter that influences the degradation efficiency of a PROTAC. The following table summarizes data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). While not all studies specifically use a 36-unit PEG linker, the data provides a strong rationale for the importance of linker optimization.

Target ProteinE3 LigaseLinker Type & Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLPEG, 12 atomsNo Degradation-
TBK1VHLPEG, 21 atoms396
TBK1VHLPEG, 29 atoms29276
BRD4CRBNPEG, 8 units-Potent Degradation
BRD4VHLPEG, 3 units-Weak Degradation
HDAC3VHLPEG-based44077

This data highlights that an optimal linker length exists for each target-ligase pair, and both excessively short and long linkers can be detrimental to PROTAC activity.

Visualization of PROTAC Mechanism of Action

The following diagrams illustrate the general mechanism of action of a PROTAC and a simplified experimental workflow for its characterization.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation POI_Ligand POI Ligand PROTAC_Molecule PROTAC Molecule POI_Ligand->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule mPEG36Br This compound mPEG36Br->PROTAC_Molecule Cell_Culture Treat Cells with PROTAC PROTAC_Molecule->Cell_Culture Western_Blot Western Blot for POI Levels Cell_Culture->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: Simplified workflow for PROTAC synthesis and evaluation.

Conclusion

This compound has established itself as a valuable and versatile linker in the field of targeted protein degradation. Its well-defined length, hydrophilicity, and synthetic tractability make it an excellent choice for the rational design of PROTACs. The continued exploration of PROTACs with diverse linkers, including long PEG chains like this compound, will undoubtedly lead to the development of more potent and selective therapeutics for a wide range of diseases. This technical guide provides a foundational understanding of this compound, empowering researchers to leverage this important tool in their drug discovery efforts.

References

Methodological & Application

A Step-by-Step Guide to m-PEG36-Br Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. A widely employed strategy within this field is PEGylation, the attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. This modification can enhance solubility, increase stability, and prolong the circulating half-life of therapeutic agents by reducing renal clearance and shielding them from enzymatic degradation.[1]

This document provides a detailed guide to bioconjugation using m-PEG36-Br, a monodisperse PEG linker with a terminal bromide group. The bromine acts as a reactive handle for alkylation, primarily targeting nucleophilic residues on biomolecules. This guide will cover the principles of the reaction, detailed experimental protocols, purification, and characterization of the resulting bioconjugates.

Principle of this compound Bioconjugation

The bioconjugation of this compound relies on a nucleophilic substitution reaction, specifically an alkylation reaction. The bromine atom is a good leaving group, and the carbon atom attached to it is electrophilic. This allows for the reaction with nucleophilic side chains of amino acids in proteins.

The primary targets for alkylation by alkyl halides like this compound are the thiol groups of cysteine residues and the amine groups of lysine residues.[2] The selectivity of the reaction can be influenced by the reaction conditions, particularly the pH.

  • Reaction with Cysteine (Thiol Group): The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. The reaction with this compound results in a stable thioether bond. This reaction is generally favored at neutral to slightly alkaline pH (around 7.0-8.5).[3][4]

  • Reaction with Lysine (Amine Group): The ε-amino group of lysine is also nucleophilic. However, at physiological pH, it is predominantly protonated and thus less reactive. At more alkaline pH values (above 8.5), the amine group is deprotonated and can react with the alkyl bromide to form a secondary amine linkage.[5] The N-terminal α-amino group of a protein also has a lower pKa than the lysine ε-amino group and can be a site of conjugation.

Due to the higher nucleophilicity of the thiolate anion, cysteine residues are generally more reactive towards alkyl halides than lysine residues, especially at a controlled pH. The order of reactivity for alkyl halides is I > Br > Cl > F.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein or other biomolecule to be conjugated

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5

  • Quenching Reagent: L-cysteine or glycine solution

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass spectrometer (e.g., LC-MS)

Protocol 1: Cysteine-Selective PEGylation

This protocol is designed to favor the conjugation of this compound to cysteine residues.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Remove the reducing agent immediately before PEGylation using a desalting column or dialysis.

  • PEGylation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the protein solution at a molar excess of 5-20 fold over the number of cysteine residues. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or glycine to a final concentration of 10-50 mM. This will react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

    • Monitor the elution profile by measuring absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein and the small molecule reagents.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show an increase in molecular weight.

    • Confirm the conjugation and determine the degree of PEGylation using mass spectrometry (e.g., LC-MS).

Protocol 2: Amine-Directed PEGylation

This protocol is designed to target lysine residues and the N-terminus.

  • Protein Preparation:

    • Dissolve the protein in a borate buffer at pH 8.5 to a concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the protein solution at a molar excess of 10-50 fold over the number of amine groups.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent like glycine to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using SEC or dialysis as described in Protocol 1.

  • Characterization:

    • Characterize the purified conjugate using SDS-PAGE and mass spectrometry as described in Protocol 1.

Data Presentation

ParameterCysteine-Selective PEGylationAmine-Directed PEGylation
Target Residue CysteineLysine, N-terminus
Reaction pH 7.0 - 8.58.5 - 9.5
Molar Excess of PEG 5-20 fold10-50 fold
Reaction Time 2-4 hours (RT) or overnight (4°C)4-6 hours (RT)
Typical Efficiency HighModerate
Bond Formed ThioetherSecondary Amine

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Protein Protein-SH / Protein-NH2 Reaction + Protein->Reaction PEG This compound PEG->Reaction Conjugate Protein-S-PEG36-m Protein-NH-PEG36-m Product_plus + Conjugate->Product_plus Byproduct HBr Arrow Reaction (pH dependent) Reaction->Arrow Arrow->Conjugate Product_plus->Byproduct

Caption: General reaction scheme for this compound bioconjugation.

Experimental Workflow

G A 1. Protein Preparation (Buffer Exchange, Reduction if needed) B 2. PEGylation Reaction (Add this compound, Incubate) A->B C 3. Quench Reaction (Add L-cysteine or glycine) B->C D 4. Purification (Size-Exclusion Chromatography or Dialysis) C->D E 5. Characterization (SDS-PAGE, Mass Spectrometry) D->E F Final Conjugate E->F

Caption: Step-by-step experimental workflow for this compound bioconjugation.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Incorrect pH.Optimize reaction pH for the target residue.
Insufficient molar excess of PEG.Increase the molar ratio of this compound to protein.
Incomplete reduction of disulfides (for cysteine conjugation).Ensure complete reduction and removal of the reducing agent.
Protein Aggregation Hydrophobic interactions.Perform the reaction at a lower protein concentration or add stabilizing excipients.
Heterogeneous Product Reaction with multiple residues.Adjust pH to favor a specific residue. Consider site-directed mutagenesis to introduce a unique cysteine.

Conclusion

The bioconjugation of this compound offers a straightforward method for the PEGylation of biomolecules. By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve a degree of selectivity for either cysteine or amine residues. The protocols provided in this guide, along with the troubleshooting tips, should serve as a valuable resource for researchers in the development of novel bioconjugates for therapeutic and diagnostic applications.

References

Application Notes and Protocols for Surface Modification of Materials Using m-PEG36-Br

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of materials is a critical process in the development of advanced biomaterials, drug delivery systems, and medical devices. Poly(ethylene glycol) (PEG) is a highly versatile polymer widely used for surface modification due to its ability to reduce non-specific protein adsorption, enhance biocompatibility, and improve the pharmacokinetic profile of conjugated drugs and nanoparticles.[1][2] This document provides detailed application notes and protocols for the use of methoxy-PEG36-Bromide (m-PEG36-Br), a long-chain monofunctional PEG derivative, for the covalent modification of material surfaces.

The terminal bromide group of this compound allows for its covalent attachment to surfaces functionalized with nucleophilic groups, such as primary amines or thiols, through a nucleophilic substitution reaction. The long PEG chain (36 ethylene glycol units) provides a dense hydrophilic layer that sterically hinders the approach of proteins and cells, thereby preventing biofouling.[3] These characteristics make this compound an excellent candidate for a variety of applications, including:

  • Improving the biocompatibility of implants and medical devices.

  • Prolonging the circulation time of nanoparticles and liposomes in drug delivery. [4][5]

  • Creating anti-fouling surfaces for biosensors and diagnostic assays.

  • Developing targeted drug delivery systems by providing a scaffold for further bioconjugation (after conversion of the terminal group).

These notes will provide an overview of the applications, detailed experimental protocols for surface modification, and methods for the characterization of the modified surfaces.

Data Presentation

The following tables summarize representative data obtained from the characterization of surfaces before and after modification with this compound. The values presented are illustrative and based on typical results reported for similar long-chain PEGylated surfaces. Actual results may vary depending on the substrate, reaction conditions, and characterization technique.

Table 1: Representative Surface Characterization Data

Surface StageWater Contact Angle (°)N (1s) Atomic % (for amine surfaces)C (1s) Atomic %O (1s) Atomic %Br (3d) Atomic %
Amine-Functionalized Substrate45 - 555 - 1060 - 7020 - 250
After this compound Immobilization60 - 706 - 1165 - 7515 - 200.5 - 1.5
Thiol-Functionalized Substrate50 - 60-65 - 7515 - 200
After this compound Immobilization65 - 75-70 - 8010 - 150.5 - 1.5

Table 2: Illustrative Protein Adsorption Data

This table presents hypothetical data from a protein adsorption assay (e.g., ELISA or fluorescence-based) comparing the unmodified and modified surfaces.

SurfaceAdsorbed Protein (ng/cm²)
Unmodified Biomaterial250 ± 30
Amine/Thiol-Functionalized Substrate220 ± 25
This compound Modified Surface25 ± 8

Experimental Protocols & Workflows

The overall workflow for the surface modification using this compound involves the initial functionalization of the substrate to introduce reactive groups (e.g., amines or thiols), followed by the covalent attachment of the this compound linker.

G cluster_0 Substrate Preparation cluster_1 PEGylation cluster_2 Characterization sub Substrate func SurfaceFunctionalization (e.g., Amination or Thiolation) sub->func peg This compound Immobilization func->peg char Surface Characterization (e.g., XPS, Contact Angle, AFM) peg->char

Overall experimental workflow for surface modification.

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups. The reaction proceeds via nucleophilic substitution, where the surface amine displaces the bromide on the PEG linker.

Materials:

  • Amine-functionalized substrate (e.g., silica or gold modified with (3-aminopropyl)triethoxysilane (APTES) or cysteamine, respectively)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of inert gas.

  • Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-20 mM.

  • Add DIPEA to the this compound solution to act as a proton scavenger. A 2-3 fold molar excess over the PEG-Br is recommended.

  • Place the cleaned and dried amine-functionalized substrate in the reaction vessel.

  • Transfer the this compound/DIPEA solution to the reaction vessel, ensuring the substrate is fully immersed.

  • Purge the vessel with inert gas and seal.

  • Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-50 °C) with gentle agitation.

  • After the reaction, remove the substrate and rinse it sequentially with the reaction solvent, ethanol, and deionized water to remove any non-covalently bound material.

  • Dry the substrate under a stream of inert gas.

  • The surface is now ready for characterization.

G start Start: Amine-Functionalized Substrate clean Clean and Dry Substrate start->clean prep_sol Prepare this compound and DIPEA Solution in Anhydrous Solvent clean->prep_sol react Immerse Substrate in Solution and React under Inert Gas (12-24h, 40-50°C) prep_sol->react rinse Rinse with Solvent, Ethanol, and Water react->rinse dry Dry under Inert Gas rinse->dry end End: this compound Modified Surface dry->end

Workflow for this compound immobilization on an amine surface.

Protocol 2: Immobilization of this compound on a Thiol-Functionalized Surface

This protocol describes the covalent attachment of the this compound linker to a surface presenting thiol groups. The reaction proceeds via a similar nucleophilic substitution mechanism.

Materials:

  • Thiol-functionalized substrate (e.g., gold modified with 11-mercaptoundecanoic acid followed by EDC/NHS activation and reaction with a diamine, or direct use of a dithiol).

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMF or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Thoroughly clean the thiol-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of inert gas.

  • Prepare a solution of this compound in the anhydrous solvent (10-20 mM).

  • Add the base to the reaction mixture. For DIPEA, a 2-3 fold molar excess is used. For a solid base like K2CO3, ensure it is finely powdered and in excess.

  • Place the cleaned and dried thiol-functionalized substrate in the reaction vessel.

  • Add the this compound solution and base to the vessel.

  • Purge the vessel with inert gas and seal.

  • Allow the reaction to proceed for 12-24 hours at room temperature to 40 °C with gentle agitation.

  • After the reaction, remove the substrate and rinse it sequentially with the reaction solvent, ethanol, and deionized water.

  • Dry the substrate under a stream of inert gas.

  • The surface is now ready for characterization.

G start Start: Thiol-Functionalized Substrate clean Clean and Dry Substrate start->clean prep_sol Prepare this compound Solution in Anhydrous Solvent clean->prep_sol add_base Add Base (e.g., DIPEA or K2CO3) prep_sol->add_base react Immerse Substrate and React under Inert Gas (12-24h, RT-40°C) add_base->react rinse Rinse with Solvent, Ethanol, and Water react->rinse dry Dry under Inert Gas rinse->dry end End: this compound Modified Surface dry->end

Workflow for this compound immobilization on a thiol surface.

Surface Characterization Protocols

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Procedure:

  • Mount the unmodified (control) and this compound modified substrates on the XPS sample holder.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans for C 1s, O 1s, N 1s (for amine-functionalized surfaces), S 2p (for thiol-functionalized surfaces), and Br 3d.

  • Analyze the data to determine the atomic percentages of each element. Successful PEGylation is indicated by an increase in the C 1s and O 1s signals and the appearance of a Br 3d signal. The high-resolution C 1s spectrum should show a significant C-O component characteristic of the PEG backbone.

Protocol 4: Water Contact Angle Measurement

This technique assesses the hydrophilicity/hydrophobicity of the surface. A change in the water contact angle after modification can indicate successful surface functionalization.

Procedure:

  • Place the substrate on a level stage.

  • Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.

  • Take measurements at multiple locations on each sample to ensure reproducibility. An increase in hydrophilicity (lower contact angle) is generally expected after successful PEGylation of a hydrophobic surface, although the long alkyl chain of the PEG can sometimes lead to a more complex behavior.

Protocol 5: Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of surface roughness and morphology changes upon modification.

Procedure:

  • Mount the sample on the AFM stage.

  • Select an appropriate imaging mode (e.g., tapping mode) to minimize sample damage.

  • Use a sharp cantilever to scan the surface.

  • Acquire images at various scan sizes (e.g., 1x1 µm, 5x5 µm).

  • Analyze the images to determine the root-mean-square (RMS) roughness and observe any changes in surface morphology. A successful and uniform PEGylation should result in a smooth, homogenous surface.

Applications in Drug Development

The surface modification of nanoparticles with this compound is a key strategy in modern drug delivery. The dense PEG layer provides a "stealth" coating that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to prolonged blood circulation times. This extended circulation allows for enhanced accumulation of the nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the this compound modified surface can be a versatile platform. While the methoxy group is inert, the bromo- group can be replaced with other functional groups (e.g., azide or alkyne for click chemistry) to allow for the attachment of targeting ligands such as antibodies, peptides, or small molecules. This enables the development of actively targeted drug delivery systems that can selectively deliver therapeutic payloads to diseased cells, thereby increasing efficacy and reducing off-target toxicity.

References

Application Notes and Protocols for m-PEG36-Br in Enhancing Protein Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein solubility is a critical factor in the development of therapeutic proteins, diagnostics, and various research applications. Poor solubility can lead to aggregation, reduced activity, and challenges in formulation and delivery. Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve the physicochemical properties of proteins, including their solubility, stability, and in vivo circulation time.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing methoxy-PEG36-bromide (m-PEG36-Br) to enhance protein solubility.

This compound is a monofunctional PEG reagent with a terminal bromide group. The bromide acts as a good leaving group, enabling the covalent attachment of the PEG chain to nucleophilic residues on the protein surface through an alkylation reaction. The primary targets for alkylation by bromo-PEG reagents are the sulfhydryl groups of cysteine residues, although reactions with other nucleophilic side chains, such as those of histidine and lysine, can also occur under specific conditions. The attachment of the hydrophilic PEG chain increases the hydrodynamic radius of the protein and shields hydrophobic patches, thereby improving its solubility and reducing aggregation.

Mechanism of Action

The fundamental principle behind using this compound to improve protein solubility lies in the covalent attachment of the highly hydrophilic PEG chain to the protein surface. This process, known as PEGylation, sterically hinders intermolecular interactions that can lead to aggregation and precipitation. The attached PEG chain creates a hydration shell around the protein, which enhances its solubility in aqueous solutions.

The reaction mechanism involves the nucleophilic attack of an amino acid residue on the carbon atom bearing the bromide. For cysteine residues, the highly nucleophilic thiol group readily reacts with the bromo-PEG in a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.

Protein_SH Protein-SH (Cysteine) TransitionState Transition State Protein_SH->TransitionState mPEG36Br This compound mPEG36Br->TransitionState PEGylated_Protein Protein-S-PEG36-m TransitionState->PEGylated_Protein HBr HBr TransitionState->HBr

Figure 1: Reaction of this compound with a protein cysteine residue.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the potential improvement in protein solubility following PEGylation with this compound. This data is for illustrative purposes, as specific results will vary depending on the protein and reaction conditions.

ProteinModification SiteDegree of PEGylation (PEG/protein)Solubility before PEGylation (mg/mL)Solubility after PEGylation (mg/mL)Fold Increase in Solubility
Recombinant Human LysozymeCysteine1.25255.0
Green Fluorescent Protein (GFP)Cysteine1.82157.5
Monoclonal Antibody (mAb) fragmentHistidine2.58303.8

Experimental Protocols

Protocol 1: Site-Specific PEGylation of Cysteine Residues

This protocol is optimized for the selective alkylation of cysteine residues, which are the most reactive sites for bromo-PEG reagents.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Reduction buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.5

  • Alkylation buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 50 mM L-cysteine in alkylation buffer

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

  • Protein concentration determination assay (e.g., BCA or Bradford)

  • SDS-PAGE analysis materials

Procedure:

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein_Prep 1. Prepare Protein Solution Reduction 3. Reduce Disulfide Bonds (if necessary) Protein_Prep->Reduction PEG_Prep 2. Prepare this compound Solution Alkylation 4. Add this compound PEG_Prep->Alkylation Reduction->Alkylation Incubation 5. Incubate Reaction Mixture Alkylation->Incubation Quenching 6. Quench the Reaction Incubation->Quenching Purification 7. Purify PEGylated Protein Quenching->Purification Analysis 8. Analyze PEGylation Efficiency Purification->Analysis Solubility 9. Assess Solubility Analysis->Solubility

Figure 2: Workflow for cysteine-specific PEGylation.
  • Protein Preparation:

    • Dissolve the protein in the reduction buffer to a final concentration of 1-5 mg/mL.

    • If the protein solution contains interfering substances like other thiol-containing reagents, perform a buffer exchange into the reduction buffer.

  • Reduction of Disulfide Bonds (Optional):

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour.

    • Remove the reducing agent by dialysis or using a desalting column equilibrated with alkylation buffer. This step is crucial to prevent the reducing agent from reacting with this compound.

  • PEGylation Reaction:

    • Immediately after removing the reducing agent, adjust the protein solution to the alkylation buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMF or DMSO) at a concentration of 100 mg/mL.

    • Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 20 mM L-cysteine.

    • Incubate for 30 minutes at room temperature.

  • Purification of PEGylated Protein:

    • Remove unreacted this compound and quenching reagent by dialysis against a suitable storage buffer (e.g., PBS) or by size-exclusion chromatography.

  • Analysis of PEGylation:

    • Determine the protein concentration of the purified PEGylated protein.

    • Analyze the extent of PEGylation by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.

    • Further characterization can be performed using techniques like mass spectrometry.

  • Solubility Assessment:

    • Determine the solubility of the PEGylated protein by preparing serial dilutions and measuring the concentration of the supernatant after centrifugation. Compare this to the solubility of the unmodified protein.

Protocol 2: PEGylation of Histidine Residues

Alkylation of histidine residues with bromo-PEG reagents is less efficient than cysteine alkylation and is pH-dependent. This protocol provides a starting point for optimizing histidine PEGylation.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Alkylation buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the alkylation buffer (pH 6.0-7.0) to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Add a 50- to 100-fold molar excess of this compound to the protein solution. A higher excess is generally required compared to cysteine PEGylation.

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring in the dark. Reaction times may need to be optimized.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1.

  • Analysis and Solubility Assessment:

    • Follow steps 6 and 7 from Protocol 1. The degree of PEGylation may be lower than that achieved with cysteine-specific modification.

Logical Relationships in PEGylation Strategy

The decision-making process for a successful PEGylation strategy to enhance protein solubility involves several interconnected factors.

Start Protein with Low Solubility Identify_Sites Identify Potential PEGylation Sites (Cys, His, Lys) Start->Identify_Sites Choose_Reagent Select PEG Reagent (this compound) Identify_Sites->Choose_Reagent Optimize_Conditions Optimize Reaction Conditions (pH, Molar Ratio, Time) Choose_Reagent->Optimize_Conditions Characterize_Conjugate Characterize PEGylated Protein (Degree of PEGylation, Purity) Optimize_Conditions->Characterize_Conjugate Assess_Solubility Assess Improvement in Solubility Characterize_Conjugate->Assess_Solubility Assess_Activity Evaluate Biological Activity Assess_Solubility->Assess_Activity Final_Product Soluble & Active PEGylated Protein Assess_Activity->Final_Product

References

Application Notes and Protocols for m-PEG36-Br in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG36-Br

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing 36 ethylene glycol units, capped with a methoxy group at one end and a reactive bromoalkyl group at the other. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for linking small molecules to proteins. The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.[1][2] The terminal bromine atom serves as a reactive handle for covalent attachment to nucleophilic residues on proteins, most commonly the thiol group of cysteine.[3][4][5]

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker can be used to connect the target protein-binding ligand to the E3 ligase-binding ligand, forming the final PROTAC molecule.

Chemical Properties and Reactivity

The key reactive feature of this compound is the terminal alkyl bromide. This group reacts with nucleophiles via an alkylation reaction. The most common target for this reaction on a protein is the thiol group of a cysteine residue, which is a strong nucleophile, especially in its deprotonated thiolate form. This reaction forms a stable thioether bond. The reaction is typically carried out at a slightly alkaline pH (around 7.0-8.5) to facilitate the deprotonation of the cysteine thiol. Other nucleophilic amino acid side chains, such as the imidazole of histidine or the epsilon-amino group of lysine, can also react with alkyl bromides, but the reaction with cysteines is generally more specific under controlled conditions.

Core Applications

  • PROTAC Synthesis: this compound is an ideal linker for creating PROTACs, connecting a warhead that binds the protein of interest to a ligand for an E3 ubiquitin ligase.

  • PEGylation of Proteins and Peptides: Covalent attachment of the m-PEG36 chain can enhance the solubility, stability, and in vivo half-life of therapeutic proteins and peptides.

  • Small Molecule Drug Modification: Linking small molecule drugs to this PEG chain can improve their pharmacokinetic profiles.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. After polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade more POI.

PROTAC_Pathway cluster_1 Ubiquitination Cascade cluster_2 Degradation PROTAC PROTAC (Small Molecule-PEG-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary_Complex Ternary_Complex_Node POI-PROTAC-E3 Complex E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->E3_Ligase Binding Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activation Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ternary_Complex_Node->PROTAC Recycled POI_Ub Polyubiquitinated POI Ternary_Complex_Node->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes a general method for labeling a protein with this compound at a cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

  • Buffer Exchange (Optional): If TCEP was used, perform a buffer exchange into PBS pH 7.4 using a desalting column to remove the reducing agent.

  • Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Purification: Purify the PEGylated protein from excess unreacted this compound and unconjugated protein using size-exclusion chromatography (SEC).

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by first reacting this compound with a small molecule containing a nucleophilic handle (e.g., a phenol or thiol) and then coupling the resulting intermediate to the second small molecule.

Step 2a: Linking a Small Molecule to this compound

Materials:

  • Small molecule 1 (SM1) with a nucleophilic group (e.g., phenol or thiol)

  • This compound

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Anhydrous Acetonitrile (ACN) or DMF

Procedure:

  • Reaction Setup: Dissolve SM1 (1.0 eq) in anhydrous ACN or DMF.

  • Add Base: Add K₂CO₃ (3.0 eq) to the solution to deprotonate the nucleophile.

  • Add PEG Linker: Add this compound (1.1 eq) to the reaction mixture.

  • Incubation: Stir the reaction at 50-60°C overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the base. Dilute the filtrate with an appropriate organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product (SM1-PEG36-OH, assuming the other end of the starting PEG linker was a hydroxyl that was converted to bromide) by flash column chromatography.

Step 2b: Coupling the Second Small Molecule

This step assumes the other end of the PEG linker now has a functional group (e.g., a carboxylic acid) that can be coupled to the second small molecule (SM2) which has a reactive amine.

Materials:

  • SM1-PEG36-COOH (from a modified Step 2a) (1.0 eq)

  • SM2 with an amine group (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: Dissolve SM1-PEG36-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Coupling: Add SM2 to the activated mixture.

  • Incubation: Stir the reaction at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC using reverse-phase HPLC.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound involves several stages, from design and synthesis to biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Evaluation design 1. PROTAC Design (Select POI & E3 Ligase Ligands) synthesis 2. Synthesis (Couple ligands via this compound) design->synthesis purification 3. Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification binding 4. Binding Assays (SPR, ITC to POI & E3 Ligase) purification->binding ternary 5. Ternary Complex Formation (SPR, FRET) binding->ternary degradation 6. Protein Degradation (Western Blot, In-Cell Western) ternary->degradation dc50 7. Determine DC50 & Dmax degradation->dc50 selectivity 8. Selectivity Profiling (Proteomics) dc50->selectivity functional 9. Cellular Functional Assays (Viability, Apoptosis, etc.) selectivity->functional pkpd 10. In Vivo PK/PD & Efficacy (Animal Models) functional->pkpd

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Data Presentation

The following tables provide representative data that would be collected during the characterization of a newly synthesized protein-PEG conjugate and a PROTAC.

Table 1: Characterization of a PEGylated Antibody (Ab-PEG36-SmallMolecule)

ParameterUnconjugated AntibodyPEGylated AntibodyMethod
Molecular Weight (kDa) 150.2153.5Mass Spectrometry
Hydrodynamic Radius (nm) 5.37.8Dynamic Light Scattering (DLS)
Conjugation Efficiency (%) N/A85SDS-PAGE with Densitometry
Drug-to-Antibody Ratio (DAR) 01.9Hydrophobic Interaction Chromatography (HIC)
Binding Affinity (KD, nM) 1.21.5Surface Plasmon Resonance (SPR)

Table 2: In Vitro Performance of a PROTAC (Degrader-X)

ParameterValueMethod
POI Binding (KD, nM) 25Isothermal Titration Calorimetry (ITC)
E3 Ligase Binding (KD, nM) 150Surface Plasmon Resonance (SPR)
Ternary Complex Cooperativity (α) 5.2FRET-based assay
DC50 (nM) 15Western Blot
Dmax (%) >95Western Blot
Degradation Half-life (t1/2, hours) 4Time-course Western Blot

Note on Quantitative Data: The data presented in Tables 1 and 2 are representative examples and will vary depending on the specific protein, small molecules, and reaction conditions used. Experimental determination of these values is essential for each new conjugate.

Characterization and Analysis

A thorough characterization of the this compound conjugate is crucial.

  • SDS-PAGE: A simple way to confirm successful conjugation to a protein is to observe a shift in the molecular weight on an SDS-PAGE gel.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate, confirming the number of PEG linkers attached.

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Used for purification and to assess aggregation.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate the conjugate from unconjugated materials and for purity assessment.

    • Hydrophobic Interaction Chromatography (HIC): Useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.

  • Western Blotting: For PROTACs, Western blotting is the standard method to quantify the extent of target protein degradation.

  • Proteomics: Mass spectrometry-based proteomics can be used to assess the selectivity of a PROTAC across the entire proteome.

Conclusion

This compound is a versatile and powerful tool for linking small molecules to proteins. Its well-defined length and hydrophilic nature make it particularly suitable for advanced applications like the development of PROTACs. The protocols and workflows provided here offer a comprehensive guide for researchers to utilize this compound in their bioconjugation strategies. Successful application will depend on careful optimization of reaction conditions and thorough characterization of the final conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG36-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for low-yield reactions involving methoxy-poly(ethylene glycol)-bromide (m-PEG36-Br).

Frequently Asked Questions (FAQs)

Q1: What type of reaction is this compound typically used for?

A1: this compound is primarily used for PEGylation via a nucleophilic substitution reaction (SN2 type). In this reaction, a nucleophile (such as an alcohol, amine, or thiol) attacks the carbon atom attached to the bromine, displacing the bromide and forming a new covalent bond with the PEG chain. Bromide is an excellent leaving group for these types of reactions.[1]

Q2: What are the most common causes of low yield in this compound reactions?

A2: Low yields in this compound reactions can stem from several factors:

  • Incomplete deprotonation of the nucleophile: For reactions with alcohols (Williamson ether synthesis) and thiols, the nucleophile must be deprotonated to form a potent alkoxide or thiolate anion. Incomplete deprotonation leads to unreacted starting material.

  • Side reactions: The most common side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction, especially if there is significant steric hindrance.[2]

  • Reagent quality and stability: this compound can degrade if not stored properly. It is sensitive to moisture and should be stored at -20°C or lower in a dry environment.[1][3] Aging of PEG solutions, accelerated by heat, light, and oxygen, can also alter their chemical properties.[4]

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can significantly impact the reaction outcome.

  • Purification losses: PEGylated products can be challenging to separate from unreacted starting materials and byproducts, leading to yield loss during purification steps.

Q3: How should I store and handle this compound?

A3: this compound should be stored in its original container in a freezer at -20°C or lower for long-term stability. It is advisable to keep it in a dry environment, as it is moisture-sensitive. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For easier handling, especially for lower molecular weight PEGs that may be viscous liquids, a stock solution can be prepared in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: The progress of the PEGylation reaction can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): Useful for a quick check of the consumption of starting materials, though PEGylated compounds can sometimes streak on silica plates.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) can separate the larger PEGylated product from the smaller unreacted starting materials. Reversed-phase HPLC can also be effective.

  • Mass Spectrometry (MS): To confirm the identity and purity of the PEGylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the extent of PEGylation and to detect residual starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound reactions.

Issue 1: Low or No Product Formation
Potential Cause Recommended Action
Inactive this compound Reagent Verify the quality and storage conditions of your this compound. If degradation is suspected, use a fresh batch of the reagent. For long-term storage, keep at -20°C under an inert atmosphere.
Inefficient Nucleophile Activation (for Alcohols/Thiols) Ensure complete deprotonation of the alcohol or thiol. Use a strong, non-nucleophilic base like sodium hydride (NaH). The reaction should be allowed to proceed for a sufficient time to ensure full formation of the alkoxide or thiolate.
Incorrect Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents are effective at solvating the alkoxide or thiolate without interfering with the SN2 reaction.
Low Reaction Temperature While some reactions are performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction for potential side product formation at higher temperatures.
Issue 2: Presence of Significant Side Products
Potential Cause Recommended Action
Elimination (E2) Reaction This is more likely with sterically hindered nucleophiles. If possible, use a less hindered nucleophile. Lowering the reaction temperature can also favor the SN2 reaction over E2.
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
Unreacted Starting Material Increase the molar excess of the this compound. For reactions with alcohols or thiols, ensure the deprotonation step is complete before adding the this compound.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Action
Co-elution of Product and Unreacted PEG Due to the size of the PEG chain, the product and unreacted this compound may have similar chromatographic behavior. Size-exclusion chromatography (SEC) is often effective for separating based on the change in hydrodynamic radius.
Product Loss During Extraction PEGylated compounds can have significant aqueous solubility. Minimize the number of aqueous washes during workup. If necessary, back-extract the aqueous layers with a suitable organic solvent.
Emulsion Formation During Workup Addition of a saturated salt solution (brine) can help to break emulsions formed during extractions.

Experimental Protocols & Data

The following are generalized protocols for the reaction of this compound with common nucleophiles. Molar ratios, temperatures, and reaction times may need to be optimized for your specific substrate.

Protocol 1: Reaction with an Alcohol (Williamson Ether Synthesis)

This protocol outlines the PEGylation of a primary alcohol.

Methodology:

  • Dry the alcohol by azeotropic distillation with toluene or by using molecular sieves.

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 1.2 eq.) portion-wise to the solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous THF.

  • Add the this compound solution dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method such as column chromatography or preparative HPLC.

Representative Reaction Parameters (Illustrative)

Parameter Value
Nucleophile Primary Alcohol
Base Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 12-24 hours
Molar Ratio (PEG:Alcohol:Base) 1.1 : 1.0 : 1.2

| Typical Yield | 60-85% |

Protocol 2: Reaction with a Primary Amine

This protocol describes the PEGylation of a primary amine.

Methodology:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and this compound (1.2 eq.) in DMF.

  • Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq.) to the mixture.

  • Heat the reaction to 60-70°C and stir under an inert atmosphere.

  • Monitor the reaction by HPLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or other suitable methods.

Representative Reaction Parameters (Illustrative)

Parameter Value
Nucleophile Primary Amine
Base Triethylamine (TEA)
Solvent Dimethylformamide (DMF)
Temperature 60-70°C
Reaction Time 24-48 hours
Molar Ratio (PEG:Amine:Base) 1.2 : 1.0 : 2.0

| Typical Yield | 50-75% |

Protocol 3: Reaction with a Thiol

This protocol outlines the PEGylation of a thiol.

Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Dissolve this compound (1.5 eq.) in the same buffer.

  • Add the this compound solution to the thiol solution and stir at room temperature.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Purify the PEGylated product using size-exclusion chromatography (SEC) to remove unreacted this compound and other small molecules.

Representative Reaction Parameters (Illustrative)

Parameter Value
Nucleophile Thiol
Solvent PBS Buffer (pH 7.2-7.5)
Temperature Room Temperature
Reaction Time 2-4 hours
Molar Ratio (PEG:Thiol) 1.5 : 1.0

| Typical Yield | 70-90% |

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent 1. Check Reagent Quality start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent Degraded? -> Use Fresh Batch check_reagent->reagent_bad No check_conditions 2. Verify Reaction Conditions conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions? -> Adjust Temp/Solvent/Time check_conditions->conditions_bad No check_nucleophile 3. Assess Nucleophile Activity nucleophile_ok Nucleophile Active check_nucleophile->nucleophile_ok Yes nucleophile_bad Incomplete Deprotonation? -> Use Stronger Base / Longer Time check_nucleophile->nucleophile_bad No check_purification 4. Review Purification Strategy purification_ok Purification Optimized check_purification->purification_ok Yes purification_bad Losing Product? -> Use SEC or Dialysis check_purification->purification_bad No reagent_ok->check_conditions success Yield Improved reagent_bad->success conditions_ok->check_nucleophile conditions_bad->success nucleophile_ok->check_purification nucleophile_bad->success purification_ok->success purification_bad->success

Caption: Troubleshooting flowchart for low-yield this compound reactions.

Williamson_Ether_Synthesis_Workflow start Start: Alcohol & this compound deprotonation 1. Deprotonation of Alcohol (e.g., NaH in THF) start->deprotonation alkoxide Alkoxide Formation deprotonation->alkoxide sn2_reaction 2. SN2 Reaction with this compound alkoxide->sn2_reaction crude_product Crude PEG-Ether Product sn2_reaction->crude_product workup 3. Reaction Quench & Workup crude_product->workup purification 4. Purification (e.g., Chromatography) workup->purification final_product Final Product: PEG-Ether purification->final_product

Caption: Workflow for Williamson ether synthesis with this compound.

References

Technical Support Center: m-PEG36-Br Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG36-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a long-chain, monodisperse polyethylene glycol (PEG) derivative with a methoxy group at one end and a bromine atom at the other. The bromine serves as a reactive leaving group, making it a useful tool for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and small molecule drugs. PEGylation can improve the solubility, stability, and pharmacokinetic properties of therapeutic agents.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis of the terminal alkyl bromide and oxidative degradation of the polyethylene glycol chain.

  • Hydrolysis: In aqueous environments, the carbon-bromine bond is susceptible to nucleophilic substitution by water, leading to the formation of m-PEG36-OH and hydrobromic acid (HBr). This process is influenced by pH and temperature.

  • Oxidative Degradation: The PEG chain itself can undergo oxidation, especially when exposed to heat, light, and oxygen. This can result in chain scission and the formation of various byproducts, including aldehydes and carboxylic acids.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is limited due to hydrolysis. Primary alkyl bromides are known to be susceptible to hydrolysis. The rate of hydrolysis is generally slower in acidic conditions and increases in neutral to basic conditions (pH > 8-9) through an SN2 mechanism. Under acidic conditions, an SN1 mechanism can also contribute to hydrolysis. For critical applications, it is recommended to prepare aqueous solutions of this compound immediately before use.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment, protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the product. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q5: My PEGylation reaction with this compound has a low yield. What are the possible causes?

A5: Low PEGylation yield can be attributed to several factors:

  • Degradation of this compound: The reagent may have degraded due to improper storage or handling, primarily through hydrolysis to the less reactive m-PEG36-OH.

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific substrate. The nucleophilicity of the target functional group on your molecule is a critical factor.

  • Steric Hindrance: The reaction site on your target molecule may be sterically hindered, preventing efficient access for the bulky PEG chain.

  • Incorrect Stoichiometry: An insufficient molar excess of this compound may have been used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No PEGylation 1. This compound has hydrolyzed to m-PEG36-OH. 2. Reaction pH is not optimal for the nucleophile. 3. Insufficient molar excess of this compound. 4. Steric hindrance at the reaction site. 1. Use a fresh vial of this compound. Confirm the integrity of the reagent using HPLC or NMR (see Experimental Protocols). Prepare aqueous solutions immediately before use.2. Optimize the reaction pH to enhance the nucleophilicity of the target functional group (e.g., for thiols, a pH of ~7.5-8.5 is often used).3. Increase the molar ratio of this compound to the substrate. A 5-10 fold excess is a common starting point.4. Consider using a longer, more flexible PEG linker or modifying the reaction conditions to improve accessibility.
Formation of Multiple PEGylated Species 1. Multiple reactive sites on the substrate with similar reactivity. 2. Reaction time is too long, leading to non-specific reactions. 1. Adjust the reaction pH to favor modification of the most reactive site (e.g., lower pH for N-terminal amine selectivity over lysine residues).2. Perform a time-course experiment to determine the optimal reaction time that maximizes the desired product while minimizing byproducts.
Precipitation During Reaction 1. Change in protein solubility upon PEGylation. 2. Incorrect buffer composition or concentration. 1. Perform the reaction at a lower protein concentration. Screen different buffers and pH conditions to improve the solubility of the PEGylated conjugate.2. Ensure the buffer components are compatible with your protein and the PEGylation reaction.

Stability and Degradation Data

Condition Effect on Stability Primary Degradation Pathway
Aqueous Solution (Neutral pH) DecreasedHydrolysis
Aqueous Solution (High pH, >8) Significantly DecreasedHydrolysis (SN2)
Aqueous Solution (Low pH, <5) Moderately DecreasedHydrolysis (SN1)
Exposure to Oxygen DecreasedOxidation of PEG chain
Exposure to Light DecreasedOxidation of PEG chain
Elevated Temperature Significantly DecreasedBoth Hydrolysis and Oxidation
Storage at -20°C (Desiccated) HighMinimal Degradation

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Hydrolysis Product

This method can be used to assess the purity of this compound and to monitor its degradation to m-PEG36-OH.[][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

  • Expected Elution: m-PEG36-OH, being more polar, will elute earlier than this compound.

Protocol 2: ¹H-NMR Spectroscopy for Monitoring this compound Degradation

¹H-NMR can be used to monitor the disappearance of the signal corresponding to the methylene group adjacent to the bromine and the appearance of a new signal for the methylene group adjacent to the newly formed hydroxyl group.

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a ¹H-NMR spectrum.

  • Analysis:

    • Identify the triplet signal for the -CH₂-Br protons (expected around 3.8 ppm).

    • Upon hydrolysis, this signal will decrease, and a new triplet for the -CH₂-OH protons will appear at a slightly different chemical shift (expected around 3.6 ppm).

    • The extent of degradation can be quantified by integrating these signals and comparing their relative intensities.

Signaling Pathways and Workflows

Below are diagrams illustrating the key degradation pathway and an experimental workflow.

degradation_pathway mPEG36Br This compound mPEG36OH m-PEG36-OH mPEG36Br->mPEG36OH Hydrolysis H2O H₂O (Nucleophile) H2O->mPEG36OH HBr HBr

Hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample dissolve Dissolve in Aqueous Buffer start->dissolve incubate Incubate under Specific Conditions (pH, Temp, Time) dissolve->incubate hplc HPLC Analysis incubate->hplc nmr NMR Analysis incubate->nmr quantify Quantify Degradation Products hplc->quantify nmr->quantify assess Assess Stability quantify->assess

Workflow for assessing this compound stability.

References

Technical Support Center: m-PEG36-Br Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for successful m-PEG36-Br conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to amine groups (e.g., lysine residues)?

The optimal pH for conjugating this compound to primary amines is typically in the range of pH 7.0 to 9.0 .[1][2] The reaction involves a nucleophilic attack from the unprotonated amine group. A pH above the pKa of the amine's conjugate acid ensures a higher concentration of the more nucleophilic unprotonated form, thus increasing the reaction rate. For the ε-amino group of lysine, which has a pKa of around 10.5, a moderately alkaline pH provides a good balance between having a sufficient concentration of the reactive amine and maintaining protein stability.[1][3]

Q2: What is the recommended pH for conjugating this compound to thiol groups (e.g., cysteine residues)?

For thiol groups, the reactive species is the more nucleophilic thiolate anion (R-S⁻). The pKa of cysteine's sulfhydryl group is approximately 8.3-8.6. Therefore, the reaction rate is significantly enhanced at a pH approaching or slightly above this pKa. While the reaction can proceed at neutral pH, a range of pH 7.5 to 8.5 is often optimal to balance the reaction efficiency with the stability of the target molecule.[1]

Q3: Why is my conjugation efficiency low, and how can I improve it?

Low conjugation efficiency is a common issue that can often be traced back to the reaction pH.

  • Incorrect pH: The pH may be too low for the target nucleophile to be sufficiently reactive. For amines or thiols, if the pH is too far below their respective pKa values, the majority of the groups will be protonated and non-nucleophilic. Consider increasing the pH in small increments (e.g., 0.5 pH units).

  • Wrong Buffer Choice: The use of buffers containing nucleophilic species, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine, is a frequent cause of failure. These buffer components will compete with your target molecule for conjugation to the this compound. Always use a non-nucleophilic buffer like phosphate, borate, or carbonate.

  • Reagent Degradation: this compound can hydrolyze to m-PEG36-OH, especially under highly alkaline conditions or during prolonged storage after reconstitution, rendering it inactive. Use fresh reagents whenever possible.

  • Protein Instability: The chosen pH may be causing your protein to denature or aggregate, masking the target functional groups. Confirm protein stability at the reaction pH using biophysical methods like Dynamic Light Scattering (DLS) or Circular Dichroism (CD).

Q4: What are the primary side reactions, and how can pH adjustment help minimize them?

The main side reaction is the hydrolysis of the this compound to the non-reactive m-PEG36-OH. While PEG-halides are generally more stable than other activated PEGs like NHS esters, the rate of hydrolysis increases with pH. Running the reaction at an extremely high pH (e.g., > 10) for an extended period can lead to significant loss of the PEG reagent. It is a trade-off: a higher pH increases the conjugation rate but also accelerates hydrolysis. Therefore, it is crucial to find a pH that is high enough for efficient conjugation but not so high that hydrolysis dominates.

Q5: How do I select the appropriate buffer for my conjugation reaction?

Choosing the right buffer is critical for maintaining the desired pH and avoiding interference with the reaction.

  • Buffering Range: Select a buffer whose pKa is within ±1 pH unit of your target reaction pH. This ensures stable pH control throughout the experiment.

  • Non-Nucleophilic Nature: The buffer must not contain primary or secondary amines that can react with the this compound.

  • Compatibility: Ensure the buffer is compatible with your target molecule and does not affect its stability or solubility.

Buffer SystempKa(s)Effective pH RangeComments
Phosphate (PBS)2.15, 7.20, 12.335.8 - 8.0Widely used, excellent choice for near-neutral pH.
Borate9.248.0 - 10.0Ideal for moderately alkaline conditions.
Bicarbonate/Carbonate6.35, 10.339.2 - 10.8Suitable for higher pH ranges, but be mindful of CO₂ evolution.
HEPES7.56.8 - 8.2A common non-interfering biological buffer.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during this compound conjugation.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Incorrect pH: The reaction pH is too low, leaving the target amine/thiol protonated and non-nucleophilic.Perform a pH scouting experiment (e.g., from pH 7.0 to 9.0 in 0.5 increments). Analyze results by SDS-PAGE or HPLC to find the optimal pH.
Competitive Buffer: Using a buffer with primary amines (e.g., Tris, Glycine).Switch to a non-nucleophilic buffer such as Phosphate (PBS), Borate, or HEPES.
Degraded this compound: The reagent was hydrolyzed due to improper storage or handling.Use a fresh vial of this compound. Store desiccated at -20°C and handle stock solutions carefully to avoid moisture.
Protein Aggregation/Precipitation Protein Instability: The chosen pH is outside the protein's stability range.Check the stability of your protein across a range of pH values before the conjugation experiment. If necessary, choose a sub-optimal pH for conjugation that maintains protein integrity or reduce reaction time.
Multiple PEGylated Species Non-specific Binding: The reaction pH is too high, leading to reactions with less reactive sites.Lower the reaction pH to increase specificity. A slightly lower pH can help target the most reactive amine or thiol groups.
Reaction Time: The reaction was allowed to proceed for too long.Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal incubation time that maximizes the desired product while minimizing byproducts.

Visual Diagrams

G cluster_amine Amine Conjugation (e.g., Lysine) cluster_thiol Thiol Conjugation (e.g., Cysteine) Amine_Reactants This compound + R-NH2 Amine_Product m-PEG36-NH-R + HBr Amine_Reactants->Amine_Product Nucleophilic Substitution pH_High_A Higher pH (7-9) Favors Reaction RNH2 R-NH2 (Active) pH_High_A->RNH2 RNH3 R-NH3+ (Inactive) RNH3->RNH2 Deprotonation Thiol_Reactants This compound + R-S⁻ Thiol_Product m-PEG36-S-R + Br⁻ Thiol_Reactants->Thiol_Product Nucleophilic Substitution pH_High_T Higher pH (>7.5) Favors Reaction RS R-S⁻ (Active) pH_High_T->RS RSH R-SH (Inactive) RSH->RS Deprotonation

Caption: pH-dependence of this compound conjugation with amines and thiols.

G start Start: Define pH Range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) prep_buffers 1. Prepare Non-Nucleophilic Buffers (e.g., Phosphate, Borate) at each pH start->prep_buffers prep_protein 2. Prepare Stock Solution of Target Molecule prep_buffers->prep_protein setup_reactions 3. Set Up Parallel Reactions (One for each pH value) prep_protein->setup_reactions add_peg 4. Add this compound to each reaction setup_reactions->add_peg incubate 5. Incubate Reactions (Constant Time and Temperature) add_peg->incubate quench 6. Quench Reactions (Optional, e.g., with a thiol) incubate->quench analyze 7. Analyze Products (SDS-PAGE, HPLC, or Mass Spec) quench->analyze compare 8. Compare Results Identify pH with highest yield of desired conjugate analyze->compare end Optimal pH Determined compare->end

Caption: Experimental workflow for pH optimization of this compound conjugation.

G start Problem: Low Conjugation Yield check_ph Is the reaction pH in the optimal range? start->check_ph check_buffer Is the buffer non-nucleophilic? check_ph->check_buffer Yes sol_ph Solution: Perform pH scouting to find optimal pH. check_ph->sol_ph No check_reagent Is the this compound reagent fresh? check_buffer->check_reagent Yes sol_buffer Solution: Replace Tris/Glycine with PBS, Borate, or HEPES. check_buffer->sol_buffer No check_protein Is the target molecule stable at this pH? check_reagent->check_protein Yes sol_reagent Solution: Use a new batch of This compound. check_reagent->sol_reagent No sol_protein Solution: Find a compromise pH or add stabilizing excipients. check_protein->sol_protein No

Caption: Troubleshooting decision tree for low-yield conjugation reactions.

Experimental Protocols

Protocol 1: pH Scouting for Optimal Conjugation

This protocol outlines a general method for determining the optimal reaction pH for your specific molecule.

  • Buffer Preparation: Prepare a series of non-nucleophilic buffers (e.g., 100 mM phosphate, 100 mM borate) covering a range of pH values from 6.5 to 9.0 in 0.5 unit increments.

  • Protein Preparation: Dissolve your target protein or molecule in each buffer to a final concentration of 1-5 mg/mL. Prepare a separate aliquot for each pH point.

  • PEG Preparation: Prepare a stock solution of this compound in a dry, water-miscible solvent like DMSO or DMF. This prevents hydrolysis prior to addition.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound stock solution to each protein aliquot.

  • Incubation: Incubate all reactions at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 2 hours).

  • Analysis: Analyze a sample from each reaction using SDS-PAGE to visualize the shift in molecular weight of the conjugated species. For more quantitative results, use techniques like RP-HPLC, SEC, or Mass Spectrometry.

  • Optimization: Identify the pH that provides the highest yield of the desired mono-PEGylated product with the fewest side products.

Protocol 2: Standard Conjugation in Optimized Phosphate Buffer

This protocol is for a standard reaction once the optimal pH has been determined (example uses pH 7.4).

  • Materials:

    • Target molecule (e.g., protein)

    • This compound

    • Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS).

    • Anhydrous DMSO

  • Procedure:

    • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO.

    • Dissolve the target molecule in PBS to a final concentration of 5 mg/mL.

    • Calculate the required volume of the this compound stock solution to achieve a 10-fold molar excess relative to the target molecule.

    • Add the calculated volume of this compound to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 2 hours.

    • Monitor the reaction progress via SDS-PAGE or HPLC.

    • Once complete, the reaction can be quenched by adding a small molecule with a free thiol or amine (if desired) or purified directly using size exclusion or ion-exchange chromatography to remove unreacted PEG and protein.

References

Technical Support Center: m-PEG36-Br Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG36-Br. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments, with a focus on the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a methoxy-terminated polyethylene glycol with 36 repeating ethylene glycol units, functionalized with a terminal bromine atom. It is primarily used in bioconjugation, a process of covalently linking the PEG molecule to proteins, peptides, oligonucleotides, or other molecules.[1][2] This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life, while reducing immunogenicity.[3] The bromo group on this compound allows it to react with nucleophiles, such as thiols and amines, to form stable covalent bonds.[1][]

Q2: What type of reaction is involved in the conjugation of this compound to a target molecule?

The reaction of this compound with a nucleophilic group on a target molecule is a nucleophilic substitution reaction, typically following an SN2 mechanism. In this reaction, the nucleophile (e.g., a thiol from a cysteine residue or an amine from a lysine residue) attacks the carbon atom attached to the bromine, displacing the bromide ion, which acts as a leaving group.

Q3: How does temperature generally affect the rate of this compound reactions?

Increasing the temperature generally increases the rate of chemical reactions, including the SN2 reaction of this compound. Higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. However, excessively high temperatures can lead to undesirable side reactions and potential degradation of the reactants or products.

Troubleshooting Guide

Problem 1: Low or no reaction yield.

  • Possible Cause: The reaction temperature may be too low, resulting in very slow reaction kinetics.

  • Solution:

    • Gradually increase the reaction temperature in increments of 5-10°C.

    • Monitor the reaction progress at each temperature using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

    • Be mindful of the thermal stability of your target molecule, especially for sensitive proteins or peptides.

  • Possible Cause: The nucleophile is not sufficiently reactive at the chosen temperature.

  • Solution:

    • For thiol-based reactions, ensure the pH is slightly basic (around 7.5-8.5) to deprotonate the thiol group, making it a more potent nucleophile.

    • For amine-based reactions, a pH range of 8-9 is generally recommended.

    • Consider that a higher temperature might be required to achieve a sufficient reaction rate with less reactive nucleophiles.

Problem 2: Presence of multiple products or degradation of the starting material.

  • Possible Cause: The reaction temperature is too high, leading to side reactions or degradation of the this compound or the target molecule.

  • Solution:

    • Decrease the reaction temperature. While this will slow down the desired reaction, it can significantly reduce the rate of unwanted side reactions.

    • Perform the reaction at a lower temperature for a longer period to achieve the desired conversion.

    • Ensure the pH of the reaction mixture is optimal and stable, as pH shifts at higher temperatures can also contribute to degradation.

Problem 3: Inconsistent reaction rates between batches.

  • Possible Cause: Inconsistent temperature control during the reaction.

  • Solution:

    • Use a reliable and calibrated heating system (e.g., a temperature-controlled water bath, heating block, or jacketed reactor).

    • Ensure uniform heating throughout the reaction vessel by using proper stirring.

    • Record the reaction temperature accurately for each batch to ensure reproducibility.

Impact of Temperature on Reaction Parameters

The following table summarizes the general impact of temperature on key parameters in a typical this compound conjugation reaction.

ParameterLow Temperature (e.g., 4-25°C)Moderate Temperature (e.g., 25-45°C)High Temperature (e.g., > 45°C)
Reaction Rate SlowModerate to FastVery Fast
Reaction Time LongModerateShort
Product Yield Potentially low due to incomplete reactionGenerally optimalMay decrease due to side reactions/degradation
Side Reactions MinimalLow to ModerateIncreased risk
Reagent Stability HighGenerally stablePotential for degradation
Selectivity HighGoodMay decrease

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Peptide

This protocol provides a general guideline. Optimization of temperature, pH, and stoichiometry is recommended for each specific application.

  • Materials:

    • This compound

    • Thiol-containing peptide

    • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5

    • Degassing equipment (optional but recommended)

    • Temperature-controlled reaction vessel

    • Analytical equipment (e.g., HPLC, LC-MS)

  • Procedure:

    • Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has low solubility, a co-solvent like DMF or DMSO can be used in small amounts.

    • Dissolve this compound in the reaction buffer to a concentration that will result in a 1.5 to 5-fold molar excess over the peptide.

    • If desired, degas both solutions to minimize oxidation of the thiol groups.

    • Combine the peptide and this compound solutions in the temperature-controlled reaction vessel.

    • Incubate the reaction at the desired temperature (start with room temperature, ~25°C) with gentle stirring.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or LC-MS.

    • If the reaction is too slow, increase the temperature in 5-10°C increments and continue monitoring.

    • Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to consume any unreacted this compound.

    • Purify the PEGylated peptide using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation prep Prepare Reactant Solutions (Peptide & this compound) reaction Combine Reactants in Temperature-Controlled Vessel prep->reaction monitoring Monitor Reaction Progress (e.g., HPLC, LC-MS) reaction->monitoring optimization Adjust Temperature if Necessary monitoring->optimization Rate too slow? quench Quench Reaction monitoring->quench Desired conversion? optimization->reaction Increase Temp purification Purify Conjugate quench->purification analysis Analyze Final Product purification->analysis

Caption: A typical experimental workflow for this compound conjugation.

temp_kinetics_relationship Impact of Temperature on Reaction Kinetics temp Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions temp->side_reactions Increases yield Optimal Yield rate->yield Contributes to side_reactions->yield Reduces

References

Technical Support Center: Purification of PEGylated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted m-PEG36-Br from their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a methoxy-terminated polyethylene glycol with 36 ethylene glycol units and a terminal bromide functional group. The bromide acts as a good leaving group for nucleophilic substitution reactions, allowing the PEG chain to be conjugated to a target molecule. It is crucial to remove any unreacted this compound from the final sample to ensure the purity of the PEGylated product. Excess PEG can interfere with downstream applications, characterization, and quantification of the desired conjugate.

Q2: What are the common methods for removing unreacted this compound?

The primary methods for removing unreacted this compound leverage the size difference between the PEGylated product and the smaller, unreacted PEG linker. Common techniques include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic volume.[][]

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate larger molecules from smaller ones.[3][4][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This is particularly useful if the charge of the target molecule is significantly altered by PEGylation.

Q3: How do I choose the best purification method for my experiment?

The selection of the most appropriate purification method depends on several factors, including the size and properties of your target molecule, the required purity of the final product, sample volume, and available equipment. The following flowchart can guide your decision-making process:

G cluster_input Start: Reaction Mixture cluster_decision Decision Points cluster_output End: Purified Product start Reaction Mixture (PEGylated Product + Unreacted this compound) size_diff Is there a significant size difference between the product and this compound? start->size_diff charge_diff Is there a significant charge difference between the product and this compound? size_diff->charge_diff No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes (for large products) hydrophobicity_diff Is there a significant difference in hydrophobicity? charge_diff->hydrophobicity_diff No iex Ion-Exchange Chromatography (IEX) charge_diff->iex Yes hydrophobicity_diff->sec No (Re-evaluate size) rphplc Reverse-Phase HPLC (RP-HPLC) hydrophobicity_diff->rphplc Yes end Purified PEGylated Product sec->end dialysis->end iex->end rphplc->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of product and unreacted this compound Inappropriate column choice.For removing a small linker like this compound (MW ≈ 1.7 kDa), use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).
Sample volume is too large for the column.The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Low recovery of the PEGylated product Non-specific binding to the column matrix.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength.
The product is precipitating on the column.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Dialysis / Ultrafiltration
Problem Possible Cause Solution
Unreacted this compound still present after dialysis Incorrect Molecular Weight Cutoff (MWCO) of the membrane.For this compound (MW ≈ 1.7 kDa), use a dialysis membrane with a low MWCO, such as 1 kDa, to ensure the linker can pass through while retaining the larger product.
Insufficient dialysis time or buffer volume.Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of PEGylated product The product is passing through the membrane.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your product.
Non-specific binding to the membrane.Pre-treat the membrane according to the manufacturer's instructions. Consider using a membrane made from a different material (e.g., regenerated cellulose, PES).

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of unreacted this compound from a much larger biomolecule.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Reaction mixture

  • Elution buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and conditions the column for the separation.

  • Sample Application: Allow the buffer to enter the packed bed. Once the buffer is just above the top of the column bed, carefully load the reaction mixture onto the center of the bed.

  • Elution: Immediately after the sample has entered the column bed, add the elution buffer.

  • Fraction Collection: Begin collecting fractions as the buffer is added. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.

Protocol 2: Dialysis

This protocol is ideal for removing unreacted this compound from a larger biomolecule when sample dilution is not a major concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential sample dilution.

  • Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the unreacted PEG, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Visualization of the Process

The following diagram illustrates the general workflow for PEGylation and subsequent purification.

G cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis target Target Molecule reaction_mixture Reaction Mixture (PEGylated Product + Unreacted PEG) target->reaction_mixture peg This compound peg->reaction_mixture purification_step Purification Method (e.g., SEC, Dialysis) reaction_mixture->purification_step purified_product Purified PEGylated Product purification_step->purified_product unreacted_peg Unreacted this compound (Waste) purification_step->unreacted_peg

Caption: General workflow of PEGylation and purification.

References

Technical Support Center: m-PEG36-Br Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-PEG36-Br, particularly when scaling up the process.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low or inconsistent yields are a primary challenge when scaling up the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Key Considerations for Scale-Up
Incomplete Tosylation of m-PEG36-OH - Ensure complete dissolution of m-PEG36-OH before adding tosyl chloride (TsCl).- Use a slight excess (1.1-1.5 equivalents) of fresh, high-purity TsCl.- Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to side reactions.- Efficient stirring is crucial to maintain a homogeneous reaction mixture.- Exothermic reactions may require external cooling to maintain the optimal temperature.
Side Reactions During Tosylation - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the formation of chlorinated byproducts.[1] - Use a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.- The choice of base can influence the reaction rate and side product profile.
Inefficient Bromination of m-PEG36-OTs - Use a significant excess of the bromide source (e.g., LiBr or NaBr).- Ensure the tosylate is fully dissolved in a suitable solvent (e.g., acetone, DMF) before adding the bromide salt.- The solubility of the bromide salt in the reaction solvent is critical for reaction efficiency.
Degradation of PEG Chain - Avoid strongly acidic or basic conditions during workup and purification.- Minimize exposure to high temperatures for extended periods.- Consider using milder purification techniques like tangential flow filtration (TFF) for large volumes.
Loss of Product During Workup/Purification - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- For precipitation, use a suitable anti-solvent and control the addition rate to maximize recovery.- Liquid-liquid extraction can be challenging with amphipathic PEGs; consider alternative methods like solid-phase extraction for easier separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up this compound synthesis?

A two-step process starting from m-PEG36-OH is generally recommended. The first step involves the tosylation of the terminal hydroxyl group to form m-PEG36-OTs, a better leaving group. The second step is a nucleophilic substitution with a bromide salt to yield the final this compound product.

Q2: How can I monitor the progress of the tosylation and bromination reactions?

Thin Layer Chromatography (TLC) can be used for qualitative monitoring. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2][3] In ¹H NMR, the disappearance of the signal corresponding to the terminal CH₂-OH and the appearance of new signals for CH₂-OTs and subsequently CH₂-Br indicate reaction progression.

Q3: What are the common impurities in the final this compound product?

Common impurities include unreacted m-PEG36-OH, the intermediate m-PEG36-OTs, and PEG-diol (HO-PEG36-OH) if present in the starting material. Dimerization or oligomerization products can also form, especially at higher concentrations.[4]

Q4: What are the most effective methods for purifying this compound at a large scale?

Purification of long-chain PEG derivatives can be challenging.[5]

  • Column Chromatography: Reverse-phase chromatography is often effective for separating PEGylated molecules based on polarity.

  • Precipitation/Recrystallization: Precipitation from a good solvent by adding a non-polar anti-solvent like diethyl ether can be an effective and scalable purification method.

  • Liquid-Liquid Extraction: A multi-step extraction process can be used to remove water-soluble impurities. A patented method for high-molecular-weight PEGs involves dissolving the compound in a mixture of water and an organic solvent and separating the layers.

Q5: How do I confirm the purity and identity of the final this compound product?

A combination of analytical techniques is recommended for comprehensive characterization:

  • ¹H NMR Spectroscopy: To confirm the structure and determine the degree of end-group functionalization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and assess for any oligomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of m-PEG36-OTs (Tosylate Intermediate)

Materials:

  • m-PEG36-OH

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve m-PEG36-OH (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or Et₃N (1.5-2.0 equivalents) to the solution.

  • Slowly add a solution of TsCl (1.2-1.5 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude m-PEG36-OTs can be used in the next step or purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound from m-PEG36-OTs

Materials:

  • m-PEG36-OTs

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Lithium bromide (LiBr) or Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve m-PEG36-OTs (1 equivalent) in anhydrous acetone or DMF.

  • Add LiBr or NaBr (5-10 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water to remove excess bromide salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude this compound by precipitating from a concentrated DCM solution into cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis
Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g)
m-PEG36-OH:TsCl:Base Ratio 1 : 1.2 : 1.51 : 1.1 : 1.3
m-PEG36-OTs:LiBr Ratio 1 : 51 : 3-5
Tosylation Temperature 0 °C to RT0-10 °C (with cooling)
Bromination Temperature 50-60 °C50-60 °C
Typical Yield (overall) 75-85%70-80%
Expected Purity (after purification) >95%>95%
Table 2: Analytical Characterization Data
Analytical Method Parameter Expected Value/Observation
¹H NMR (CDCl₃) Chemical Shift (δ) of -CH₂-Br~3.45 ppm (triplet)
Disappearance of -CH₂-OH signalComplete disappearance of signal at ~3.64 ppm
GPC Polydispersity Index (PDI)< 1.05
HPLC (RP-C18) Purity>95%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start m-PEG36-OH tosylation Tosylation (TsCl, Pyridine) start->tosylation intermediate m-PEG36-OTs tosylation->intermediate bromination Bromination (LiBr) intermediate->bromination crude_product Crude this compound bromination->crude_product extraction Workup & Extraction crude_product->extraction purification Column Chromatography or Precipitation extraction->purification final_product Pure this compound purification->final_product nmr 1H NMR final_product->nmr gpc GPC final_product->gpc hplc HPLC final_product->hplc

Caption: Workflow for the synthesis and quality control of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield? check_tosylation Check Tosylation Step start->check_tosylation Yes incomplete_tosylation Incomplete Tosylation? check_tosylation->incomplete_tosylation check_bromination Check Bromination Step inefficient_bromination Inefficient Bromination? check_bromination->inefficient_bromination check_purification Check Purification Step product_loss Product Loss? check_purification->product_loss incomplete_tosylation->check_bromination No increase_tscl Increase TsCl/Base incomplete_tosylation->increase_tscl Yes optimize_tos_time Optimize Time/Temp incomplete_tosylation->optimize_tos_time Yes inefficient_bromination->check_purification No increase_libr Increase LiBr inefficient_bromination->increase_libr Yes change_solvent Change Solvent inefficient_bromination->change_solvent Yes optimize_extraction Optimize Extraction product_loss->optimize_extraction Yes refine_precipitation Refine Precipitation product_loss->refine_precipitation Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

storage conditions to prevent m-PEG36-Br degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of m-PEG36-Br to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere such as dry Argon or Nitrogen, protected from light, and at a low temperature of -20°C or below.[1] For short-term storage, refrigeration at 4°C under the same conditions is acceptable.[2]

Q2: I received my this compound at room temperature. Is it still viable?

A2: Yes, for most PEG derivatives, shipping at ambient temperature is acceptable, especially when packed under an inert gas. However, for long-term storage, it is crucial to transfer the product to the recommended low-temperature conditions immediately upon receipt.

Q3: How should I handle this compound when taking it out of storage for an experiment?

A3: To prevent moisture condensation, which can lead to hydrolysis, the container should be allowed to slowly warm to room temperature before opening. After dispensing the required amount, it is best practice to backfill the container with an inert gas like Argon or Nitrogen before sealing and returning it to the recommended storage conditions.

Q4: My this compound seems to have lost its reactivity. What could be the cause?

A4: Loss of reactivity is likely due to the degradation of the terminal bromo group. Alkyl bromides are susceptible to hydrolysis, where the bromine atom is replaced by a hydroxyl group (-OH), especially in aqueous or protic solvents.[3][4] This converts the this compound to a methoxy-PEG-alcohol, which will not undergo the desired nucleophilic substitution reactions.

Q5: The pH of my aqueous PEG solution has decreased over time. Why did this happen and is it still usable?

A5: A decrease in pH is a common indicator of PEG degradation.[2] The primary degradation pathway for PEGs is oxidation, which can be initiated by light, heat, or the presence of oxygen. This process can lead to the formation of acidic byproducts such as carboxylic acids. The usability of the aged PEG solution depends on your application. For applications sensitive to pH or the presence of impurities, using a fresh, properly stored solution is recommended.

Q6: Can I store this compound in a solution?

A6: If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be stored under an inert atmosphere at -20°C. Storing in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis of the C-Br bond.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in conjugation reaction Degradation of the terminal bromide due to improper storage or handling (e.g., exposure to moisture or non-anhydrous solvents).- Confirm the purity and integrity of your this compound using one of the analytical methods described in the experimental protocols section (NMR is often the most straightforward).- Use a fresh vial of this compound that has been stored under the recommended conditions.- Ensure all solvents and reagents used in the reaction are anhydrous.
Appearance of unexpected byproducts in the reaction mixture Oxidative degradation of the PEG chain, leading to fragments with different molecular weights.- Use degassed solvents for your reaction.- Minimize the exposure of the this compound and reaction mixture to light and air.- Analyze the starting material for signs of degradation using SEC or Mass Spectrometry.
Inconsistent results between experiments Inconsistent quality of the this compound due to batch-to-batch variation or degradation over time.- Aliquot the this compound upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to the atmosphere.- Qualify each new batch of the reagent before use in critical experiments.- Monitor the stability of your stock solutions over time.
Physical changes in the this compound (e.g., discoloration, clumping) Significant degradation of the material.- Do not use the material.- Discard the degraded batch and obtain a fresh supply.

Quantitative Data on PEG Stability

The stability of polyethylene glycol solutions is significantly influenced by storage conditions. The following table summarizes the changes in pH and conductivity of various PEG solutions over an 18-month period, demonstrating the impact of temperature, light, and atmosphere. Lower changes in pH and conductivity indicate greater stability.

Storage ConditionAverage pH ChangeAverage Conductivity Change (µS/cm)Stability Ranking
-20°C, Dark -0.2 +5 1 (Most Stable)
4°C, Dark, Argon -0.5+202
4°C, Dark -0.8+453
Room Temp, Dark, Argon -1.2+804
Room Temp, Dark -1.8+1505
Room Temp, Light -2.5+2506 (Least Stable)
Data adapted from a study on various polyethylene glycols by Hampton Research.

Experimental Protocols

To assess the purity and identify potential degradation of your this compound, the following analytical techniques are recommended:

Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify the presence of the terminal bromo-group.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic signals of the PEG backbone, which typically appear as a large multiplet around 3.64 ppm.

    • Locate the signal corresponding to the methylene protons adjacent to the bromine atom (-CH₂-Br). This signal is expected to be a triplet at approximately 3.4-3.5 ppm.

    • Identify the methoxy group (-OCH₃) signal, which should be a singlet at around 3.38 ppm.

    • Integrate the signals. The ratio of the integration of the -CH₂-Br protons to the -OCH₃ protons should be 2:3. A deviation from this ratio may indicate degradation.

    • Look for the appearance of new signals, such as a triplet around 3.7 ppm, which could indicate the presence of a terminal hydroxyl group (-CH₂-OH) resulting from hydrolysis.

Molecular Weight Distribution Analysis by Size Exclusion Chromatography (SEC)

Objective: To assess the molecular weight distribution and detect the presence of lower molecular weight degradation products.

Methodology:

  • System Preparation: Use an HPLC system equipped with a refractive index (RI) detector and a suitable SEC column for the analysis of polymers in the molecular weight range of this compound.

  • Mobile Phase: Prepare a mobile phase appropriate for your column, for example, a mixture of acetonitrile and water (35:65 v/v). Filter and degas the mobile phase.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1-5 mg/mL.

  • Analysis: Inject the sample onto the SEC column and run the analysis.

  • Data Analysis:

    • The chromatogram should show a single, symmetrical peak corresponding to the monodisperse this compound.

    • The presence of shoulders or additional peaks at longer retention times indicates the presence of lower molecular weight fragments, which are indicative of degradation of the PEG chain.

Identification of Degradation Products by Mass Spectrometry (MS)

Objective: To identify the exact mass of the this compound and any degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry, such as methanol or acetonitrile with a small amount of formic acid.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, using electrospray ionization (ESI).

  • Data Analysis:

    • Determine the mass of the main peak and compare it to the theoretical mass of this compound.

    • Search for masses corresponding to potential degradation products. For example, the mass of the hydrolyzed product (m-PEG36-OH) will be lower than the parent compound due to the replacement of Br (79.9 Da) with OH (17.0 Da).

    • Oxidative degradation can lead to a series of products with masses differing by 44 Da (the mass of an ethylene glycol unit).

Visualizations

degradation_pathway This compound This compound m-PEG36-OH m-PEG36-OH This compound->m-PEG36-OH Hydrolysis (Moisture) PEG Chain Fragments PEG Chain Fragments This compound->PEG Chain Fragments Oxidation (O2, Light, Heat)

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow cluster_start Problem Identification cluster_check Initial Checks cluster_analysis Analytical Verification cluster_solution Resolution start Experiment Failure (e.g., low yield) check_storage Review Storage & Handling (Temp, Light, Atmosphere) start->check_storage check_solvents Verify Solvent Anhydrousness check_storage->check_solvents Proper use_new Use Fresh Aliquot of this compound check_storage->use_new Improper analyze_peg Analyze this compound Purity (NMR, SEC, or MS) check_solvents->analyze_peg Anhydrous check_solvents->use_new Not Anhydrous degraded Degradation Confirmed? analyze_peg->degraded degraded->use_new Yes re_evaluate Re-evaluate Other Experimental Parameters degraded->re_evaluate No

Caption: Troubleshooting workflow for this compound related issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of PROTAC linker length for enhanced target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] It consists of two ligands connected by a linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker's primary role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][4]

The length of the linker is a critical parameter influencing the efficacy of a PROTAC. An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination. Therefore, identifying the optimal linker length is a crucial step in developing a potent PROTAC.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their ability to accommodate the formation of a productive ternary complex. More rigid linkers incorporating moieties such as piperazine, piperidine, triazole rings, or alkynes are also employed to reduce the degrees of freedom and pre-organize the PROTAC into a favorable conformation for ternary complex formation.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how can linker design mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) rather than the productive ternary complex.

A well-designed linker can help mitigate the hook effect by enhancing the stability of the ternary complex through positive cooperativity, where the binding of the first protein increases the affinity for the second. Modifying linker flexibility, often by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.

  • Potential Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Potential Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.

    • Solution: Evaluate ternary complex formation directly using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These assays can provide insights into the cooperativity of your system.

  • Potential Cause: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.

    • Solution: Assess cell permeability using assays like the Caco-2 permeability assay. Modify the linker composition to improve physicochemical properties, for example, by incorporating groups that enhance solubility.

  • Potential Cause: Cellular Efflux. The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations.

    • Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The hook effect is an inherent characteristic of the PROTAC mechanism, but its severity can be influenced by linker design.

  • Potential Cause: Low Ternary Complex Stability. The equilibrium between binary and ternary complexes shifts towards binary complexes at high PROtac concentrations.

    • Solution: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity, making the ternary complex more stable and mitigating the hook effect.

    • Solution: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)Cell LineIC50 (µM) (Cell Viability)ERα Degradation
119MCF7> 50Moderate
1212MCF7~25Good
1316MCF7~10Superior
1419MCF7> 50Moderate
1521MCF7> 50Low

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker Length (atoms)Target ProteinE3 LigaseDC50Dmax
PROTAC A12p38αCRBN> 1 µM< 20%
PROTAC B15p38αCRBN~100 nM> 80%
PROTAC C17p38αCRBN~80 nM> 90%
PROTAC D20p38αCRBN~150 nM> 80%

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new experiments.

Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To assess the formation and stability of the POI-PROTAC-E3 ternary complex.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

Cell Viability Assay (e.g., MTS Assay)

Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that are dependent on the target protein for survival.

Materials:

  • 96-well cell culture plates

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Visualizations

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_Ternary_Complex Ternary Complex Formation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2-Ub Complex POI Protein of Interest (Target) E3->POI Polyubiquitination Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC PROTAC POI->PROTAC PROTAC->E3

Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent target protein degradation.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Analysis Data Analysis & Optimization Design Design Linker Variants (Varying Length & Composition) Synthesis Synthesize PROTAC Library Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Degradation Degradation Assays (Western Blot, DC50) Synthesis->Degradation Analysis Analyze DC50, Dmax, IC50 Identify Optimal Linker Biophysical->Analysis Viability Cell Viability Assays (MTS, IC50) Degradation->Viability Viability->Analysis Optimization Further Optimization or Lead Candidate Selection Analysis->Optimization

Caption: A typical experimental workflow for the optimization of PROTAC linker length.

Linker_Length_Logic cluster_outcomes Outcomes cluster_activity PROTAC Activity start Linker Length too_short Too Short start->too_short optimal Optimal start->optimal too_long Too Long start->too_long steric_hindrance Steric Hindrance No Ternary Complex too_short->steric_hindrance stable_complex Stable & Productive Ternary Complex optimal->stable_complex inefficient_ub Inefficient Ubiquitination Unstable Complex too_long->inefficient_ub low_activity1 Low/No Degradation steric_hindrance->low_activity1 high_activity High Degradation (High Efficacy) stable_complex->high_activity low_activity2 Low Degradation inefficient_ub->low_activity2

Caption: The logical relationship between PROTAC linker length and its resulting biological activity.

References

Validation & Comparative

Verifying the Structure of m-PEG36-Br: A Comparative Guide to NMR and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate structural verification is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of methoxy-poly(ethylene glycol) with 36 repeating units and a terminal bromide (m-PEG36-Br). We present expected analytical data based on established principles and detailed experimental protocols to support the structural confirmation of this versatile polymer.

Expected Analytical Data

The following tables summarize the anticipated quantitative data for this compound obtained from ¹H NMR, ¹³C NMR, and LC-MS analyses. These values are derived from typical chemical shifts of polyethylene glycol and the known effects of terminal functional groups.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegration
Methoxy (CH₃O-)~3.38Singlet3H
PEG Backbone (-OCH₂CH₂O-)~3.64Multiplet~144H
Methylene adjacent to Bromine (-CH₂-Br)~3.81Triplet2H
Methylene adjacent to PEG (-O-CH₂-)~3.71Triplet2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm) in CDCl₃
Methoxy (CH₃O-)~59.0
PEG Backbone (-OCH₂CH₂O-)~70.6
Methylene adjacent to Bromine (-CH₂-Br)~30.2
Methylene adjacent to PEG (-O-CH₂-)~71.3

Table 3: Expected LC-MS Data for this compound

ParameterExpected Value
Molecular Formula C₇₅H₁₅₁BrO₃₇
Average Molecular Weight ~1760.4 g/mol
Ionization Technique Electrospray Ionization (ESI)
Expected m/z (Positive Mode) [M+H]⁺ ≈ 1761.4, [M+Na]⁺ ≈ 1783.4, [M+K]⁺ ≈ 1799.3

Experimental Workflow

The structural verification of this compound involves a systematic workflow, beginning with sample preparation and proceeding through data acquisition and analysis using both NMR and LC-MS techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_verification Structural Verification prep This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Dissolve in CDCl₃ lcms LC-MS Analysis prep->lcms Dissolve in Mobile Phase nmr_data Acquire Spectra - Chemical Shifts - Integration - Multiplicity nmr->nmr_data lcms_data Acquire Chromatogram & Mass Spectrum - Retention Time - m/z Values lcms->lcms_data verification Confirm Structure of This compound nmr_data->verification lcms_data->verification

Caption: Experimental workflow for the structural verification of this compound.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the presence of the methoxy group, the polyethylene glycol backbone, and the bromo-terminated end, and to verify the relative proton ratios.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 1-5 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Assign the peaks in both spectra to the corresponding protons and carbons in the this compound structure.

LC-MS Analysis

Objective: To determine the molecular weight distribution and confirm the mass of the this compound molecule.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 500 - 2000

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the elution peak corresponding to this compound.

  • Examine the mass spectrum of the main peak.

  • Identify the m/z values corresponding to the protonated molecule [M+H]⁺ and other common adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.

  • Compare the observed m/z values with the calculated theoretical values for the expected molecular formula. The polydispersity of the PEG chain may result in a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

Alternative and Complementary Techniques

While NMR and LC-MS are the primary methods for structural verification, other techniques can provide complementary information:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) and the C-H stretches of the alkyl groups.

  • Gel Permeation Chromatography (GPC): Useful for determining the molecular weight distribution and polydispersity index (PDI) of the polymer.

By combining the data from these analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring its suitability for downstream applications in drug development and materials science.

The Long and Short of It: A Comparative Guide to m-PEG36-Br vs. Shorter Chain PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of the long-chain m-PEG36-Br linker against its shorter-chain counterparts, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity.[3][4] Its length and composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial, as a linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive ternary complex.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase combination.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The results highlighted that a PROTAC with a 16-atom linker was significantly more potent in degrading the target compared to a 12-atom linker, even though both had similar binding affinities for ERα.

PROTAC Linker Length (atoms)DC50 (nM) for ERα DegradationDmax (% Degradation)Reference
12>1000~20%
16~100>80%
19~500~60%
21>1000~40%
Case Study 2: TANK-binding kinase 1 (TBK1) Degradation

For PROTACs targeting TBK1 and recruiting the von Hippel-Lindau (VHL) E3 ligase, degradation activity was not observed with linkers shorter than 12 atoms. However, longer linkers significantly enhanced the degradation potential, suggesting that for some target-ligase pairs, a greater separation is required for productive ternary complex formation.

PROTAC Linker Length (atoms)TBK1 Degradation ActivityReference
< 12No apparent activity
> 12Robust degradation potential

The this compound Perspective: Advantages and Considerations

While direct comparative studies for an this compound linker across a wide range of targets are not extensively documented in the literature, the trends observed with varying linker lengths allow for an informed perspective on its potential utility. This compound is a long, flexible linker that can offer several advantages in specific contexts.

Potential Advantages of Long-Chain PEG Linkers (e.g., this compound):

  • Enhanced Solubility: The hydrophilic nature of the long PEG chain can improve the aqueous solubility of the PROTAC molecule, which can be beneficial for formulation and bioavailability.

  • Increased Flexibility: A longer linker provides greater conformational flexibility, which may be necessary to span larger distances between the target protein and the E3 ligase, especially for challenging targets with deep binding pockets.

  • Reduced Steric Hindrance: In cases where the binding sites of the target protein and E3 ligase are far apart or sterically hindered, a long linker can be essential for enabling the formation of a stable ternary complex.

Potential Disadvantages and Considerations:

  • Increased "Hook Effect": Very high concentrations of highly potent PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, reducing degradation efficiency. Long, flexible linkers might exacerbate this effect.

  • Unfavorable Pharmacokinetics: While improving solubility, excessively long PEG chains can sometimes lead to poor cell permeability and altered pharmacokinetic profiles.

  • Higher Entropic Penalty: The increased flexibility of a long linker can lead to a higher entropic penalty upon binding to form the ternary complex, potentially reducing its stability.

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the target protein levels. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In Vitro Binding Affinity Assay (e.g., Fluorescence Polarization)

This protocol measures the binding affinity of the PROTAC to the target protein.

Methodology:

  • Reagents: Purified recombinant target protein, a fluorescently labeled ligand for the target protein, and the PROTACs with different linker lengths.

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescently labeled ligand.

  • Competition Binding: Add increasing concentrations of the unlabeled PROTACs to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. The displacement of the fluorescent ligand by the PROTAC results in a decrease in FP.

  • Data Analysis: Plot the FP values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ligase E3->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Ubiquitination->POI Adds Ubiquitin to POI Degradation Degraded POI Proteasome->Degradation Degrades Experimental_Workflow start Start: Synthesize PROTACs (this compound vs. Shorter PEGs) cell_culture Cell Culture and Treatment with Varying PROTAC Concentrations start->cell_culture pk_studies Pharmacokinetic Studies (in vivo) start->pk_studies Optional western_blot Protein Degradation Analysis (Western Blot) cell_culture->western_blot data_analysis Quantify Degradation (DC50 and Dmax) western_blot->data_analysis conclusion Conclusion: Determine Optimal Linker Length data_analysis->conclusion pk_studies->conclusion Linker_Length_Logic cluster_outcomes Ternary Complex Formation & Degradation linker_length Too Short Optimal Length Too Long steric_hindrance Steric Hindrance No Ternary Complex No Degradation linker_length:f0->steric_hindrance productive_complex Stable & Productive Ternary Complex Efficient Degradation linker_length:f1->productive_complex nonproductive_complex Non-productive Ternary Complex Reduced Degradation linker_length:f2->nonproductive_complex

References

A Researcher's Guide to the Validation of m-PEG36-Br Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of antibodies conjugated with m-PEG36-Br. We offer an objective comparison of this PEGylation strategy with common alternatives, supported by experimental data summaries and detailed protocols for essential validation assays.

The this compound Conjugation and Validation Workflow

This compound is a linear methoxy-terminated polyethylene glycol reagent with 36 repeating ethylene glycol units, functionalized with a terminal bromide. The bromo group acts as a leaving group, enabling the covalent attachment of the PEG chain to the antibody via an alkylation reaction. This typically targets nucleophilic amino acid side chains, such as the sulfur atom in cysteine residues (thiol groups) or nitrogen atoms in lysine residues (amine groups).

Successful conjugation is not the end of the process. A rigorous validation workflow is critical to ensure the resulting PEGylated antibody is a well-characterized, safe, and effective therapeutic candidate. The following workflow outlines the key steps from conjugation to final validation.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation & Characterization ab Monoclonal Antibody (mAb) buffer Buffer Exchange (e.g., PBS, pH 7.5-8.5) ab->buffer reaction Incubation (Controlled Temp & Time) buffer->reaction peg This compound Reagent peg->reaction quench Quench Reaction (e.g., with excess amine) reaction->quench purify Purification (e.g., SEC or TFF) quench->purify hic HIC purify->hic Assess Drug-to-Antibody Ratio (DAR) & Distribution sec SEC purify->sec Quantify Aggregates & Fragments ms Mass Spectrometry purify->ms Confirm Mass & Identify Conjugation Sites elisa Functional Assays (ELISA, SPR) purify->elisa Evaluate Antigen Binding Affinity

Caption: Workflow for this compound conjugation to an antibody and subsequent validation.

Core Analytical Techniques for Validation

Thorough characterization of the PEGylated antibody is essential. Several analytical techniques are employed to assess critical quality attributes (CQAs) such as the degree of PEGylation, product purity, and biological activity.

Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the drug-to-antibody ratio (DAR) for cysteine-linked conjugates. It separates species based on hydrophobicity; as more hydrophobic PEG-Br molecules are attached to the antibody, the resulting conjugate becomes more hydrophobic and elutes later from the HIC column.[1][2][3]

Comparative Data: HIC Analysis of a Cysteine-Linked Conjugate

SpeciesRetention Time (min)Peak Area (%)
Unconjugated mAb (DAR 0)12.510.2
DAR 215.835.5
DAR 418.245.1
DAR 620.18.5
DAR 821.50.7
Calculated Average DAR -3.1

Experimental Protocol: HIC for DAR Determination

  • System: A bio-inert HPLC system is required due to the high salt concentrations used.[2]

  • Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR, is typically used.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the purified conjugate to 1 mg/mL in Mobile Phase A. Inject 20-50 µg.

  • Calculation: The average DAR is calculated as a weighted average of the peak areas for each species.[1]

Size Exclusion Chromatography (SEC)

SEC is a critical method used to separate molecules based on their hydrodynamic radius to quantify aggregates and fragments. The conjugation process can sometimes induce aggregation, which is a major concern for immunogenicity and efficacy.

Comparative Data: SEC Analysis of Conjugated vs. Unconjugated Antibody

SpeciesUnconjugated mAb (%)m-PEG36-Conjugated mAb (%)
High Molecular Weight Species (Aggregates)0.81.5
Monomer99.098.2
Low Molecular Weight Species (Fragments)0.20.3

Experimental Protocol: SEC for Aggregate Analysis

  • System: An HPLC or UPLC system.

  • Column: A silica-based SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).

  • Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min (for HPLC).

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample to 1 mg/mL in the mobile phase. Inject 10-20 µL.

  • Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the intact conjugate and its subunits (e.g., light and heavy chains after reduction). This confirms successful conjugation and can help determine the DAR distribution. When coupled with peptide mapping, MS can identify the specific amino acid residues that have been modified.

Comparative Data: Intact Mass Analysis by ESI-MS

SpeciesExpected Mass (Da)Observed Mass (Da)
Unconjugated mAb148,050148,052
Conjugated mAb (DAR 4)154,674154,678

Note: The mass of a single this compound is approximately 1656 Da.

Experimental Protocol: Intact Mass Analysis by LC-MS

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • LC Separation (optional but recommended): A short reversed-phase or SEC column can be used for online desalting.

  • MS Method: Use electrospray ionization (ESI) in positive ion mode. Acquire data over an m/z range sufficient to capture the charge state envelope of the antibody (e.g., 1000-4000 m/z).

  • Deconvolution: Use software (e.g., MaxEnt1, BioConfirm) to deconvolute the resulting charge state envelope into a zero-charge mass spectrum.

  • Analysis: Compare the observed mass of the main peak to the theoretical mass of the conjugate. The distribution of masses can confirm the DAR profile seen in HIC.

Functional Assays (ELISA/SPR)

It is crucial to verify that the conjugation process has not negatively impacted the antibody's primary function: binding to its target antigen. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are commonly used to measure binding affinity.

Comparative Data: Antigen Binding Affinity by SPR

AntibodyAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Unconjugated mAb5.2 x 10⁵2.5 x 10⁻⁴0.48
m-PEG36-Conjugated mAb4.9 x 10⁵2.8 x 10⁻⁴0.57

Experimental Protocol: ELISA for Antigen Binding

  • Plate Coating: Coat a 96-well microplate with the target antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites with 3% BSA in PBST for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the unconjugated and PEGylated antibodies to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Development: Add a TMB substrate solution and incubate until color develops. Stop the reaction with 1 M H₂SO₄.

  • Readout: Measure the absorbance at 450 nm.

  • Analysis: Compare the EC50 values of the conjugated and unconjugated antibodies. A significant shift may indicate impaired binding.

Comparison with Alternative Conjugation Chemistries

While alkylation with a bromo-PEG reagent is a viable strategy, other methods are more commonly used for antibody conjugation. The choice of chemistry depends on the desired product homogeneity, stability, and the nature of the payload.

G cluster_mAb Antibody Reactive Sites cluster_chem Conjugation Chemistries cluster_result Resulting Conjugate lysine Lysine (-NH2) nhs NHS-Ester (Acylation) lysine->nhs bromo Bromo-PEG (Alkylation) lysine->bromo Potential Target cysteine Reduced Cysteine (-SH) mal Maleimide (Michael Addition) cysteine->mal cysteine->bromo Potential Target glycan Glycan (Fc Region) glyco Glyco-engineering (e.g., GlyCLICK®) glycan->glyco het_lys Heterogeneous (DAR 0-8) nhs->het_lys hom_cys Homogeneous (DAR 0, 2, 4, 8) mal->hom_cys bromo->het_lys Likely hom_gly Highly Homogeneous (DAR 2) glyco->hom_gly

References

A Comparative Analysis of PROTAC E3 Ligase Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, the component that connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in the efficacy and selectivity of these heterobifunctional molecules. This guide provides an objective comparison of different PROTAC E3 ligase linkers, supported by experimental data, to inform the design and optimization of next-generation protein degraders.

The linker is not merely a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and attachment points of the linker dictate the geometry of this complex, ultimately impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[2] Key metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation level (Dmax), indicating efficacy.[1]

Comparing Linker Types: Flexible vs. Rigid

PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages that affect PROTAC performance.[][4]

Flexible Linkers , most commonly composed of alkyl chains or polyethylene glycol (PEG) units, offer conformational freedom, which can be advantageous in early-stage PROTAC development. This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex and may result in less favorable physicochemical properties.

Rigid Linkers , which often incorporate cyclic structures like piperazine or piperidine, can improve the stability of the ternary complex by reducing the entropic penalty associated with binding. The introduction of rigid groups can also lead to new interactions that enhance the stability of the ternary complex.

The most common motifs found in PROTAC linkers are PEG and alkyl chains. Approximately 55% of linkers are solely composed of PEG, 30% of alkyl chains, and about 65% contain a combination of both. Other motifs like alkynes, triazoles, and saturated heterocycles such as piperazine and piperidine are also utilized, though less frequently.

The Influence of Linker Length and Composition on PROTAC Efficacy

The length of the linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to the "hook effect," where binary complexes are favored over the productive ternary complex.

The composition of the linker also significantly impacts a PROTAC's physicochemical properties, such as solubility and cell permeability. For instance, replacing a hydrophobic alkyl linker with a more hydrophilic PEG linker can improve a PROTAC's solubility and cell permeability, leading to enhanced degradation of the target protein.

Below are tables summarizing the impact of linker length and composition on the degradation of various target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation
PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC AAlkyl Chain8>1000<10
PROTAC BAlkyl Chain1215>95
PROTAC CAlkyl Chain165>98
PROTAC DAlkyl Chain205090

This table illustrates that for BRD4 degradation, a clear optimal linker length exists, with potency decreasing with both shorter and longer linkers.

Table 2: Impact of Linker Composition on CRBN Degradation in HEK293T cells
Linker CompositionCRBN Degradation
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This data suggests that for CRBN degradation, the atomic composition of the linker is crucial, with the incorporation of oxygen in place of CH2 groups negatively impacting PROTAC activity in this specific case.

Comparative Analysis of VHL and CRBN E3 Ligases

The two most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice between these two can significantly influence a PROTAC's pharmacodynamics, selectivity, and tolerability.

CRBN-based PROTACs often utilize small, orally available ligands like pomalidomide. CRBN has a fast catalytic rate, which can be beneficial for rapid protein degradation. However, CRBN ligands can have off-target affinities for zinc-finger transcription factors. CRBN is primarily located in the nucleus but can shuttle to the cytoplasm.

VHL-based PROTACs typically use ligands that recognize a hydroxyproline pharmacophore, leading to better selectivity due to a more buried binding pocket. This often comes at the cost of increased molecular weight and potentially poorer cell permeability. VHL is predominantly found in the cytoplasm.

The selection between CRBN and VHL depends on the specific target protein, its cellular location, and the desired degradation profile.

Table 3: Comparative Performance of VHL and CRBN-based PROTACs for FLT3 Degradation
E3 LigasePROTACTargetCell LineDC50 (nM)Dmax (%)
VHLPROTAC XFLT3MOLM-14<10>90
CRBNPROTAC YFLT3MV4-1125>80
Table 4: Comparative Performance of VHL and CRBN-based PROTACs for KRAS G12D Degradation
E3 LigasePROTACTargetCell LineDC50 (nM)Dmax (%)
VHLPROTAC 8oKRAS G12DMIA PaCa-21.6>95
CRBNVariousKRAS G12DVariousReported as challenging-

Current research suggests that VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants, including G12D, compared to their CRBN-recruiting counterparts.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Target_Protein Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Ubiquitination of POI Proteasome 26S Proteasome Degradation Degraded POI

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with PROTAC concentrations) Cell_Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (ECL) Secondary_Antibody->Detection Analysis 10. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Linker_Properties_Relationship cluster_linker Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition Composition->Ternary_Complex Physicochemical Physicochemical Properties Composition->Physicochemical Flexibility Flexibility Flexibility->Ternary_Complex Attachment_Point Attachment Point Attachment_Point->Ternary_Complex Efficacy Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical->Efficacy

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment:

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The choice of linker is a critical determinant of PROTAC success. A systematic evaluation of linker composition, length, and attachment points is necessary to optimize PROTAC performance for each specific target protein and E3 ligase pair. This guide provides a framework for the rational design and evaluation of PROTAC linkers, emphasizing a data-driven approach to accelerate the development of novel protein-degrading therapeutics. The ongoing exploration of novel linker chemistries and the application of computational modeling will further enhance our ability to design optimal linkers for targeted protein degradation.

References

Assessing the Purity of Synthesized m-PEG36-Br: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the validity and reproducibility of their work. This is particularly true for bifunctional linkers like methoxy-poly(ethylene glycol)-36-bromide (m-PEG36-Br), which are extensively used in bioconjugation, drug delivery, and nanoparticle functionalization. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound and offers insights into its performance relative to other common PEG-based linkers.

Characterization and Purity Assessment of this compound

The purity of this compound is typically determined by a combination of analytical methods, as no single technique can fully characterize the polydispersity and potential impurities inherent in PEG synthesis. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A typical purity specification for commercially available this compound is often greater than 95%.

Key Analytical Techniques for Purity Assessment
Analytical Technique Information Provided Typical Purity Specification Key Considerations
¹H NMR Spectroscopy Structural confirmation, identification of end-groups, detection of residual solvents and synthesis-related impurities.>95%Provides detailed structural information and can quantify impurities if a suitable internal standard is used.
HPLC with ELSD or CAD Assessment of polydispersity, separation of oligomers, detection of non-UV active impurities.Report of Polydispersity Index (PDI)Essential for understanding the distribution of PEG chain lengths. ELSD or CAD is necessary as PEGs lack a UV chromophore.
Mass Spectrometry (MALDI-TOF) Determination of molecular weight distribution, confirmation of end-groups, identification of impurities.Confirmation of expected mass distribution.Provides absolute molecular weight of individual polymer chains and can detect subtle structural variations.

Comparative Analysis of Alternative PEG Linkers

The choice of a PEG linker is often dictated by the specific functional groups required for conjugation. While this compound provides a terminal bromide for alkylation reactions, other applications may necessitate alternative reactive moieties such as N-hydroxysuccinimide (NHS) esters for reaction with primary amines, or maleimides for reaction with thiols. The purity and stability of these alternative linkers are critical performance parameters.

PEG Linker Type Reactive Group Target Functional Group Key Performance Characteristics & Purity Considerations
m-PEG-Br (e.g., this compound) Bromide (-Br)Thiols, Amines, HydroxylsStable under a wide range of conditions. Purity is primarily affected by the polydispersity of the PEG chain and residual starting materials from synthesis.
m-PEG-NHS Ester N-Hydroxysuccinimide EsterPrimary Amines (-NH₂)Highly reactive towards amines at neutral to slightly alkaline pH.[1] Susceptible to hydrolysis in aqueous solutions, which can impact conjugation efficiency and introduce impurities.[1] Requires careful handling and storage.
m-PEG-Maleimide MaleimideThiols (-SH)Highly selective for thiol groups, forming stable thioether bonds. The maleimide ring can undergo hydrolysis at pH values above 7.5, leading to a loss of reactivity.
m-PEG-Amine Amine (-NH₂)Carboxylic Acids, NHS EstersA versatile precursor for further functionalization. Purity is assessed similarly to other PEGs, with a focus on the integrity of the amine terminus.

Experimental Protocols for Purity Assessment

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for the key analytical techniques used to assess the purity of this compound.

Protocol 1: Quantitative ¹H NMR Spectroscopy for Purity Assessment

Objective: To confirm the structure of this compound and quantify its purity by identifying and integrating signals from the desired product and any impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard of known purity (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the characteristic peaks of this compound (e.g., the methoxy protons, the ethylene glycol repeat units, and the protons adjacent to the bromide) and the internal standard.

  • Calculate the purity based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.

Expected Outcome: The spectrum should show the characteristic singlet of the methoxy group (~3.38 ppm), a large multiplet for the PEG backbone (~3.64 ppm), and a triplet for the methylene group adjacent to the bromine (~3.8 ppm). The absence of significant unassigned peaks indicates high purity.

Protocol 2: HPLC with Evaporative Light Scattering Detection (ELSD) for Polydispersity Analysis

Objective: To assess the distribution of PEG oligomers and detect non-UV active impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase HPLC column (e.g., C18 or a polymer-based column like PLRP-S)[2]

  • HPLC system equipped with a gradient pump and an ELSD detector.[2]

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Set up the HPLC system with a suitable gradient elution program. A typical gradient might run from a high aqueous content to a high organic content (e.g., 10% to 90% acetonitrile in water).

  • Optimize the ELSD parameters (nebulizer temperature, evaporator temperature, and gas flow rate) for the detection of PEGs.[3]

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for the distribution of peaks, which correspond to the different PEG oligomers.

Expected Outcome: A chromatogram showing a series of peaks, each representing a different PEG chain length. A narrow distribution of these peaks indicates low polydispersity. The presence of unexpected peaks may indicate impurities.

Protocol 3: MALDI-TOF Mass Spectrometry for Molecular Weight Determination

Objective: To determine the molecular weight distribution and confirm the end-group functionality of this compound.

Materials:

  • This compound sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)

  • Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)

  • Solvent for sample and matrix preparation (e.g., acetonitrile/water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a solution of the this compound sample and a separate solution of the MALDI matrix and cationizing agent.

  • Mix the sample, matrix, and cationizing agent solutions.

  • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Load the target plate into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Expected Outcome: A mass spectrum showing a distribution of peaks, where each peak corresponds to a single PEG oligomer adducted with a sodium ion ([M+Na]⁺). The mass difference between adjacent peaks should be approximately 44 Da, corresponding to the mass of one ethylene glycol repeating unit. The overall mass distribution should be centered around the expected molecular weight of this compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques described.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve injection Inject Sample dissolve->injection column Reversed-Phase Column injection->column elution Gradient Elution column->elution elsd ELSD Detector elution->elsd data Chromatogram elsd->data analysis Assess Polydispersity data->analysis

Caption: Workflow for HPLC-ELSD analysis of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_result Purity Calculation weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum transfer->acquire process Process Data acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative ¹H NMR analysis.

maldi_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis mix Mix Sample, Matrix, & Cationizer spot Spot on Target Plate mix->spot dry Air Dry to Crystallize spot->dry load Load Target dry->load acquire Acquire Mass Spectrum load->acquire analyze Analyze Mass Distribution acquire->analyze

Caption: Workflow for MALDI-TOF MS analysis.

By employing a multi-faceted analytical approach and understanding the properties of alternative linkers, researchers can confidently assess the purity of their synthesized this compound and select the most appropriate reagents for their specific applications, ultimately leading to more robust and reliable scientific outcomes.

References

A Comparative Guide to Biological Activity Assays for m-PEG36-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The m-PEG36-Br molecule is a high-purity, monodisperse polyethylene glycol (PEG) linker containing 36 ethylene glycol units and a terminal bromide group. Such linkers are integral components in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome system.[4][5]

The linker itself is not biologically active but critically influences the properties of the final PROTAC conjugate. The length, flexibility, and hydrophilicity of the linker can impact the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), as well as the conjugate's solubility, cell permeability, and pharmacokinetic profile. PEG linkers, such as this compound, are often used to improve the hydrophilicity and solubility of PROTACs.

This guide provides a comparative overview of key biological assays used to characterize the activity of a hypothetical PROTAC synthesized with an this compound linker ("Compound-P") versus an alternative with a more hydrophobic alkyl-based linker ("Compound-A").

Comparative Performance Data

The biological activity of a PROTAC is primarily defined by its ability to induce the degradation of the target protein and the resulting downstream effects on cell viability. Key metrics include the DC50 (the concentration required to degrade 50% of the target protein), Dmax (the maximum percentage of degradation achieved), and the IC50 (the concentration that inhibits 50% of cell viability).

Below is a summary of hypothetical performance data for two PROTACs targeting the same protein but constructed with different linkers.

Compound ID Linker Type Target Protein Degradation (Western Blot) Cell Viability (MTT Assay)
DC50 Dmax
Compound-P This compound (Hydrophilic PEG)45 nM>95%
Compound-A Alkyl Chain (Hydrophobic)180 nM85%

Interpretation:

  • Potency: Compound-P, with the this compound linker, exhibits a significantly lower DC50 value, indicating higher potency in inducing target protein degradation.

  • Efficacy: Compound-P achieves a higher maximal level of degradation (Dmax >95%) compared to Compound-A.

  • Cellular Impact: The superior degradation profile of Compound-P translates to a more potent effect on cell viability, as shown by its lower IC50 value. The hydrophilic nature of the PEG linker may contribute to improved solubility and cellular uptake, facilitating more efficient formation of the ternary complex.

Key Biological Assays and Experimental Protocols

The two most fundamental assays for characterizing PROTACs are Western Blotting, to quantify protein degradation, and cell viability assays like the MTT assay, to measure cytotoxicity.

Western Blot for Target Protein Degradation

This technique provides a semi-quantitative assessment of the amount of a specific target protein present in cells after treatment with a PROTAC.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat the cells with various concentrations of the PROTAC conjugate (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Sample Preparation (Cell Lysis):

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to prevent protein degradation post-lysis.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight ladder.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.

Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC conjugate and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Subtract background absorbance from a reference wavelength (e.g., 630 nm) if desired.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the characterization of PROTACs.

PROTAC_Mechanism cluster_0 PROTAC Structure cluster_1 Cellular Action POI_Ligand Target Protein (POI) Ligand Linker Linker (e.g., this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitination Ternary->Ub Recruitment Proteasome Proteasome Ub->Proteasome Tagging Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental_Workflow cluster_main PROTAC Evaluation Workflow cluster_assays cluster_analysis start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis Degradation Assay mtt MTT Reagent Addition start->mtt Viability Assay western Western Blot (SDS-PAGE, Transfer, Immunoblotting) lysis->western solubilize Formazan Solubilization mtt->solubilize quantify Image & Quantify Bands western->quantify read Read Absorbance (570nm) solubilize->read end_deg Calculate DC50/Dmax quantify->end_deg end_via Calculate IC50 read->end_via

Caption: Experimental workflow for evaluating PROTAC biological activity.

Signaling_Pathway cluster_pathway Example: Kinase Signaling Pathway Disruption Receptor Receptor TargetKinase Target Kinase (Protein of Interest) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response PROTAC PROTAC Action: Degradation of Target Kinase PROTAC->TargetKinase

Caption: Disruption of a signaling pathway via PROTAC-mediated degradation.

References

Evaluating the In Vivo Stability of m-PEG36-Br Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugates such as Antibody-Drug Conjugates (ADCs), the linker connecting the payload to the biologic is a critical determinant of therapeutic success. Its stability in systemic circulation is paramount to ensure the drug reaches its target tissue before payload release, thereby minimizing off-target toxicity and maximizing efficacy.[1][2] This guide provides a comprehensive evaluation of the in vivo stability of m-PEG36-Br linkers, benchmarked against other commonly employed linker technologies.

The this compound linker is a polyethylene glycol (PEG)-based linker. The "m-PEG36" portion indicates a methoxy-capped polyethylene glycol chain with 36 repeating ethylene glycol units, which enhances solubility and can improve the pharmacokinetic profile of the conjugate.[3][4] The terminal bromo group (Br) is a reactive handle for conjugation, typically reacting with a nucleophile on the biologic, such as a thiol group from a cysteine residue, to form a stable thioether bond.

Comparative In Vivo Stability of Linker Chemistries

The stability of a linker is fundamentally dictated by its chemical nature. Linkers are broadly categorized as non-cleavable or cleavable, with the this compound linker, forming a thioether bond, falling into the non-cleavable category.

Non-Cleavable Linkers: These linkers, including the thioether linkage formed from this compound, are designed to be highly stable in circulation.[5] The payload is released only after the degradation of the antibody backbone within the lysosome of the target cell. This high stability minimizes premature drug release.

Cleavable Linkers: In contrast, cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell. Common cleavage mechanisms include:

  • Enzymatic Cleavage: Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

  • pH-Sensitive Cleavage: Hydrazone linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Reductive Cleavage: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where there is a high concentration of glutathione (GSH).

The choice between a cleavable and non-cleavable linker depends on the specific therapeutic application, the nature of the payload, and the target.

Quantitative Comparison of Linker Stability

The following table summarizes the reported plasma stability for various linker types, providing a benchmark for evaluating the expected performance of an this compound (thioether) linked conjugate.

Linker TypeLinkage ChemistryCleavage MechanismPlasma Half-Life (t½)Key CharacteristicsReferences
This compound derived ThioetherNon-cleavable (Antibody degradation)HighExcellent plasma stability. Payload release is dependent on antibody catabolism.
SMCC Thioether (from maleimide)Non-cleavable (Antibody degradation)HighWidely used non-cleavable linker, though the initial maleimide-thiol adduct can undergo retro-Michael reaction leading to deconjugation.
Val-Cit-PABC PeptideEnzymatic (Cathepsin B)Moderate to HighStable in circulation but efficiently cleaved in the lysosome. A standard for cleavable linkers.
Hydrazone HydrazonepH-sensitive (Acidic)ModerateStability can be tuned, but may be susceptible to hydrolysis in plasma over time.
Disulfide DisulfideReductive (Glutathione)Low to ModerateStability can be modulated by steric hindrance around the disulfide bond.

Experimental Protocols for Stability Assessment

Evaluating the in vivo and in vitro stability of a linker is a critical step in the development of a bioconjugate.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the conjugate and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • Incubation: The test conjugate (e.g., an ADC with an this compound linker) is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: The samples are analyzed to quantify the amount of intact conjugate, total antibody, and released payload. This is typically done using techniques like ELISA for total antibody and intact ADC, and LC-MS/MS for the quantification of the free payload.

G cluster_0 In Vitro Plasma Stability Workflow A Incubate ADC in Plasma at 37°C B Collect Aliquots at Various Time Points A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Quantify Intact ADC (e.g., ELISA) C->D E Quantify Free Payload (e.g., LC-MS/MS) C->E F Data Analysis (Calculate Half-Life) D->F E->F

Caption: Workflow for in vitro plasma stability assessment of an ADC.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the conjugate in an animal model (e.g., mouse, rat) and assess its in vivo stability.

Methodology:

  • Administration: The conjugate is administered to the animal model, typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Plasma Isolation: The blood samples are processed to isolate plasma.

  • Bioanalysis: The plasma samples are analyzed to determine the concentrations of the total antibody, the intact conjugate, and the free payload.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters such as clearance, volume of distribution, and half-life for each analyte.

G cluster_1 In Vivo Pharmacokinetic Study Workflow A Administer ADC to Animal Model B Collect Blood Samples Over Time A->B C Process Blood to Isolate Plasma B->C D Bioanalysis of Plasma Samples C->D E Determine Concentrations of: - Total Antibody - Intact ADC - Free Payload D->E F Calculate Pharmacokinetic Parameters E->F

Caption: General workflow for an in vivo pharmacokinetic study to evaluate ADC stability.

Signaling Pathways and Mechanism of Action

The stability of the linker directly impacts the mechanism of action of an ADC. For a non-cleavable linker like the one derived from this compound, the intended pathway is as follows:

G cluster_2 Mechanism of Action for Non-Cleavable ADC A ADC Binds to Target Antigen on Tumor Cell B Internalization via Endocytosis A->B C Trafficking to Lysosome B->C D Antibody Degradation C->D E Release of Payload- Linker-Amino Acid Metabolite D->E F Payload Exerts Cytotoxic Effect E->F

Caption: Intended mechanism of action for an ADC with a non-cleavable linker.

Conclusion

The this compound linker, by forming a stable, non-cleavable thioether bond, is expected to exhibit high in vivo stability. This characteristic is advantageous for minimizing premature payload release and associated off-target toxicities. However, the ultimate therapeutic efficacy will also depend on the efficiency of ADC internalization, lysosomal trafficking, and subsequent degradation to release the active payload metabolite. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of the stability of conjugates employing the this compound linker and for comparing its performance against alternative linker technologies. The choice of linker remains a critical design element in the development of safe and effective bioconjugate therapeutics.

References

A Comparative Guide to Drug Release Profiles of Different PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic agents. This guide provides an objective comparison of drug release profiles from different types of PEG linkers, supported by experimental data, to inform the rational design of next-generation drug delivery systems.

Cleavable vs. Non-Cleavable PEG Linkers: A Tale of Two Release Strategies

The fundamental distinction in PEG linkers for drug delivery lies in their release mechanism: cleavable linkers are designed to release the drug in response to specific physiological triggers, while non-cleavable linkers release the drug upon degradation of the entire conjugate.[1]

Cleavable Linkers are engineered with specific chemical bonds that are stable in systemic circulation but are cleaved at the target site, such as a tumor microenvironment or within a cell.[2] Common cleavage triggers include:

  • Low pH: Environments like endosomes, lysosomes, and the tumor microenvironment are more acidic than blood. Linkers incorporating acid-labile bonds, such as hydrazones, can selectively release their payload in these acidic conditions.[3][4]

  • Enzymes: Specific enzymes that are overexpressed in tumor tissues or within cells, such as cathepsins, can cleave peptide-based linkers like the commonly used valine-citrulline (Val-Cit) linker.[5]

  • Reductive Environment: The intracellular environment has a higher concentration of reducing agents like glutathione than the bloodstream. Disulfide-based linkers can be selectively cleaved under these conditions.

The primary advantage of cleavable linkers is the ability to deliver the drug in its most active form directly at the site of action, which can enhance potency and potentially lead to a "bystander effect," where the released drug can kill neighboring target cells.

Non-Cleavable Linkers form a stable covalent bond between the drug and the carrier. The drug is released only after the entire antibody-drug conjugate (ADC) is internalized by the target cell and the antibody component is degraded by lysosomal proteases. This results in the release of the drug with the linker and a connecting amino acid still attached.

Non-cleavable linkers generally exhibit greater stability in plasma, which can minimize off-target toxicity and lead to a more favorable safety profile. However, the released drug-linker-amino acid complex may have reduced cell permeability and lack a bystander effect.

Comparative Drug Release Data

The choice between a cleavable and a more stable linker significantly impacts the drug release profile, particularly in response to environmental triggers like pH.

Table 1: Cumulative Doxorubicin (DOX) Release from pH-Sensitive (Hydrazone) vs. Stable (Amide) PEG Linkers

Time (hours)Linker TypepH 5.0 (Tumor/Endosomal)pH 6.8 (Extracellular Tumor)pH 7.4 (Blood)
4 PEG-hydrazone-DOX~40%~15%~10%
12 PEG-hydrazone-DOX~70%~25%~15%
24 PEG-hydrazone-DOX~80%~30%~20%
4 PEG-amide-DOX~15%~15%~10%
12 PEG-amide-DOX~35%~30%~25%
24 PEG-amide-DOX~50%~45%~40%

Data is estimated from graphical representations in the source and is intended for comparative purposes.

As the data indicates, the pH-sensitive hydrazone linker shows a significantly accelerated drug release at the lower pH characteristic of tumor microenvironments and endosomes, while the more stable amide linker releases the drug at a much slower and more consistent rate across different pH levels.

The Influence of PEG Linker Length on Drug Release

The length of the PEG chain in a linker can influence various properties of a drug conjugate, including its solubility, pharmacokinetics, and drug load. Longer PEG chains can enhance the hydrophilicity of the conjugate, which is particularly beneficial for hydrophobic drugs, and can also shield the drug from premature degradation and clearance. However, the effect of PEG linker length on the drug release rate is complex and can be influenced by the specific drug, the type of linker, and the overall design of the drug delivery system.

Table 2: Cumulative Doxorubicin (DOX) Release from PLGA Nanoparticles with Varying PEG Content

Time (hours)0% PEG5% PEG10% PEG15% PEG
24 ~15%~20%~25%~30%
48 ~20%~28%~35%~40%
72 ~25%~32%~40%~48%
96 ~28%~35%~45%~52%
120 ~30%~38%~48%~55%

Data is estimated from graphical representations in the source and is intended for comparative purposes.

This data suggests that a higher PEG content in the formulation leads to a faster and more extensive drug release. This may be attributed to increased hydrophilicity and altered degradation kinetics of the polymer matrix.

Experimental Protocols

General Protocol for In Vitro Drug Release Assay using Dialysis

This protocol outlines a general method for assessing the in vitro release of a drug from a PEG-linked conjugate.

Materials:

  • Drug-PEG conjugate

  • Release buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic blood, and acetate buffer at pH 5.0 to mimic the tumor/endosomal environment)

  • Dialysis device (e.g., dialysis tubing or a commercially available dialyzer with a molecular weight cutoff (MWCO) that is appropriate to retain the conjugate while allowing the free drug to pass through)

  • Shaking incubator or water bath maintained at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a solution of the drug-PEG conjugate in the desired release buffer at a known concentration.

  • Load a specific volume of the conjugate solution into the dialysis device.

  • Place the sealed dialysis device into a larger volume of the release buffer (the receptor medium). The volume of the receptor medium should be significantly larger than the sample volume to maintain sink conditions.

  • Incubate the setup at 37°C with continuous agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the receptor medium.

  • Immediately replenish the receptor medium with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.

  • Analyze the collected samples using a validated analytical method to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the conjugate.

Example HPLC Method for Doxorubicin Quantification

This is an example of an HPLC method that can be adapted for the quantification of doxorubicin released from PEG conjugates.

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of sodium lauryl sulfate in water and acetonitrile (1:1) containing orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 254 nm.

  • Standard Curve: Prepare a series of doxorubicin standards of known concentrations in the release buffer to generate a standard curve for quantification.

Visualizing Release Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Drug_Release_Mechanisms cluster_cleavable Cleavable Linker Release cluster_non_cleavable Non-Cleavable Linker Release ADC_circ_cleav ADC in Circulation (pH 7.4) ADC_target_cleav ADC at Target Site ADC_circ_cleav->ADC_target_cleav Targeting Internalization_cleav Internalization into Cell ADC_target_cleav->Internalization_cleav Lysosome_cleav Lysosome Internalization_cleav->Lysosome_cleav Trigger Trigger (Low pH or Enzymes) Lysosome_cleav->Trigger Released_Drug_cleav Active Drug Released Trigger->Released_Drug_cleav Cleavage Bystander_Effect Bystander Effect Released_Drug_cleav->Bystander_Effect ADC_circ_non ADC in Circulation (Stable) ADC_target_non ADC at Target Site ADC_circ_non->ADC_target_non Targeting Internalization_non Internalization into Cell ADC_target_non->Internalization_non Lysosome_non Lysosome Internalization_non->Lysosome_non Degradation Antibody Degradation Lysosome_non->Degradation Released_Drug_non Drug-Linker-Amino Acid Released Degradation->Released_Drug_non Release

Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.

In_Vitro_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Conjugate Prepare Drug-PEG Conjugate Solution Prep_Dialysis Set up Dialysis Apparatus Prep_Conjugate->Prep_Dialysis Incubate Incubate at 37°C with Agitation Prep_Dialysis->Incubate Sample Sample Receptor Medium at Time Points Incubate->Sample Quantify Quantify Drug Concentration (HPLC/LC-MS) Sample->Quantify Calculate Calculate Cumulative % Release Quantify->Calculate

Caption: General workflow for an in vitro drug release assay using dialysis.

References

performance comparison of m-PEG36-Br from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. This guide provides a comprehensive performance comparison of m-PEG36-Br, a methoxy-polyethylene glycol with 36 ethylene glycol units terminating in a bromine atom, from various representative suppliers. This linker is crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a hydrophilic spacer to connect the targeting moiety and the therapeutic payload. The performance of this compound is primarily evaluated based on its purity, reactivity, and stability.

Performance Data Summary

The following table summarizes the typical performance characteristics of this compound from three representative commercial suppliers. The data presented is a composite of information typically found in product specifications and quality control reports.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) >98%>95%>95%
Purity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure
Polydispersity Index (PDI) <1.05<1.08<1.10
Appearance White to off-white solidWhite solidOff-white to pale yellow solid
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMFSoluble in DMSO, DMF
Reactivity (Conjugation Efficiency) >95% with model amine>90% with model amine>85% with model amine
Stability (12 months at -20°C) <2% degradation<5% degradation<5% degradation

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the percentage of this compound in the material.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The sample is injected into the HPLC system.

    • The elution profile is monitored by UV absorbance at a suitable wavelength (e.g., 214 nm).

    • The purity is calculated by dividing the area of the main product peak by the total area of all peaks.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This technique confirms the chemical structure of the this compound molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Procedure:

    • The this compound sample is dissolved in the deuterated solvent.

    • The ¹H NMR spectrum is acquired.

    • The chemical shifts, integrations, and splitting patterns of the peaks are analyzed to confirm the presence of the methoxy group, the PEG backbone, and the terminal bromine atom.

Reactivity Assessment via a Model Conjugation Reaction

This experiment evaluates the efficiency of the terminal bromine group in a nucleophilic substitution reaction, a common application of this reagent.

  • Materials: A model primary amine (e.g., benzylamine), this compound, a suitable solvent (e.g., DMF), and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Procedure:

    • Equimolar amounts of this compound and the model amine are dissolved in the solvent.

    • The base is added to initiate the reaction.

    • The reaction is stirred at a controlled temperature (e.g., 60°C) for a defined period.

    • The reaction mixture is analyzed by HPLC or LC-MS to determine the percentage of the starting this compound that has been converted to the conjugated product.

Stability Evaluation under Accelerated Conditions

This protocol assesses the degradation of this compound over time under stressed conditions to predict its long-term stability. This is often guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

  • Storage Conditions: Samples are stored at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1, 3, and 6 months).

  • Procedure:

    • An initial purity analysis of the this compound sample is performed using a validated HPLC method.

    • The sample is stored under the accelerated conditions.

    • At each time point, a portion of the sample is removed and its purity is re-analyzed by the same HPLC method.

    • The percentage of degradation is calculated by comparing the purity at each time point to the initial purity.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating this compound and its application in the PROTAC signaling pathway.

G cluster_0 Material Acquisition cluster_1 Quality Control & Performance Testing cluster_2 Application Supplier_A Supplier A This compound Purity Purity Analysis (HPLC, NMR) Supplier_A->Purity Supplier_B Supplier B This compound Supplier_B->Purity Supplier_C Supplier C This compound Supplier_C->Purity Reactivity Reactivity Assay (Model Conjugation) Purity->Reactivity Stability Stability Study (Accelerated) Reactivity->Stability PROTAC_Synth PROTAC Synthesis Stability->PROTAC_Synth

Caption: Experimental workflow for this compound comparison.

G PROTAC PROTAC (Target Binder - this compound - E3 Ligase Ligand) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified PROTAC signaling pathway.

References

Safety Operating Guide

Navigating the Safe Handling of m-PEG36-Br: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of m-PEG36-Br, a PEG-based PROTAC linker, focusing on personal protective equipment (PPE) and proper disposal protocols. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Essential Personal Protective Equipment (PPE)

Given that this compound is a PEGylated compound containing a bromine atom, it should be handled with care, taking into account the potential hazards associated with both polyethylene glycol derivatives and halogenated organic compounds. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a snug fit to protect against splashes. A face shield offers an additional layer of protection for the entire face.[1]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for a wide range of chemicals. For prolonged or direct contact, consider double gloving or using more robust gloves like neoprene.[1]
Body Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron or coverall should be worn.[1][2]
Respiratory Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Feet Closed-Toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps before, during, and after the handling process.

OperationalWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Pre1 Consult Safety Data Sheet (SDS) Pre2 Inspect PPE for Integrity Pre1->Pre2 Pre3 Prepare Work Area in Fume Hood Pre2->Pre3 H1 Don Appropriate PPE Pre3->H1 H2 Weigh/Dispense this compound H1->H2 H3 Perform Experimental Procedure H2->H3 Post1 Segregate and Label Waste H3->Post1 Post2 Clean and Decontaminate Work Area Post1->Post2 Post3 Remove and Dispose of PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Figure 1. Operational workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

As this compound is a halogenated organic compound, its waste must be managed as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.

Waste Segregation:

  • Halogenated Organic Waste: All materials contaminated with this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Non-Halogenated Waste: Do not mix non-halogenated waste with halogenated waste to avoid unnecessary and costly disposal procedures.

  • Sharps: Any contaminated sharps (needles, scalpels) should be placed in a designated sharps container that is also labeled as containing halogenated waste.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow Start Waste Generated IsContaminated Is it contaminated with This compound? Start->IsContaminated IsSharp Is it a sharp? IsContaminated->IsSharp Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No HalogenatedWaste Collect in Labeled Halogenated Waste Container IsSharp->HalogenatedWaste No SharpsContainer Collect in Labeled Halogenated Sharps Container IsSharp->SharpsContainer Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.